1-Iodo-3-methylcyclohexane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-iodo-3-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIJUNLTMQRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of cis-1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stereoselective synthesis of cis-1-iodo-3-methylcyclohexane, a valuable building block in organic synthesis and drug development. The synthesis is achieved through a robust two-step sequence starting from the commercially available trans-3-methylcyclohexanol (B12282318). This method leverages the principles of nucleophilic substitution to ensure high stereochemical control.
Synthetic Strategy and Core Principles
The synthesis of cis-1-iodo-3-methylcyclohexane is accomplished via a two-step process designed to invert the stereochemistry at the C1 position of the cyclohexane (B81311) ring.
Step 1: Activation of the Hydroxyl Group. The hydroxyl group of trans-3-methylcyclohexanol is a poor leaving group. Therefore, it is first converted into a p-toluenesulfonate (tosylate) ester. This is a common strategy to transform an alcohol into a substrate suitable for nucleophilic substitution. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This reaction proceeds with retention of configuration at the stereocenter.
Step 2: Nucleophilic Substitution with Iodide. The intermediate, trans-3-methylcyclohexyl tosylate, is then subjected to a Finkelstein reaction. This classic SN2 reaction involves the displacement of the tosylate group by an iodide ion. A key feature of the SN2 mechanism is the backside attack of the nucleophile, which results in a complete inversion of stereochemistry at the electrophilic carbon. This inversion is the cornerstone of this stereoselective synthesis, converting the trans configuration of the starting material into the desired cis configuration of the final product.
The overall synthetic pathway is illustrated in the workflow diagram below.
Figure 1. Overall synthetic workflow from trans-3-methylcyclohexanol to cis-1-iodo-3-methylcyclohexane.
Experimental Protocols
The following are detailed experimental protocols for the two key steps in the synthesis of cis-1-iodo-3-methylcyclohexane.
Step 1: Synthesis of trans-3-Methylcyclohexyl Tosylate
Materials:
-
trans-3-Methylcyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve trans-3-methylcyclohexanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-3-methylcyclohexyl tosylate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or used directly in the next step if sufficiently pure.
Step 2: Synthesis of cis-1-Iodo-3-methylcyclohexane
Materials:
-
trans-3-Methylcyclohexyl tosylate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-3-methylcyclohexyl tosylate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude cis-1-iodo-3-methylcyclohexane can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel (using a non-polar eluent such as hexanes) to afford the pure product.
Data Presentation
The following tables summarize the key quantitative and spectroscopic data for the starting material, intermediate, and final product.
Table 1: Physical and Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |
| trans-3-Methylcyclohexanol | C₇H₁₄O | 114.19 | - |
| trans-3-Methylcyclohexyl Tosylate | C₁₄H₂₀O₃S | 268.37 | > 90% |
| cis-1-Iodo-3-methylcyclohexane | C₇H₁₃I | 224.08 | 75-85% |
Table 2: Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| trans-3-Methylcyclohexanol | ~3.9 (m, 1H, CH-OH), ~1.7-0.8 (m, 9H, ring CH₂ and CH), ~0.85 (d, 3H, CH₃) | ~70.0 (CH-OH), ~35.0, ~34.0, ~32.0, ~26.0, ~25.0 (ring carbons), ~22.0 (CH₃) |
| trans-3-Methylcyclohexyl Tosylate | ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.5 (m, 1H, CH-OTs), ~2.4 (s, 3H, Ar-CH₃), ~2.0-0.9 (m, 9H, ring CH₂ and CH), ~0.9 (d, 3H, CH₃) | ~144.5, ~134.0, ~129.8, ~127.5 (aromatic C), ~82.0 (CH-OTs), ~34.0, ~33.0, ~31.0, ~25.0, ~24.0 (ring carbons), ~21.6 (Ar-CH₃), ~21.0 (CH₃) |
| cis-1-Iodo-3-methylcyclohexane | ~4.2 (m, 1H, CH-I), ~2.2-1.0 (m, 9H, ring CH₂ and CH), ~0.9 (d, 3H, CH₃) | ~38.0 (CH-I), ~35.0, ~34.0, ~31.0, ~26.0, ~25.0 (ring carbons), ~22.0 (CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented are approximate values based on typical ranges for these functional groups.
Signaling Pathways and Logical Relationships
The stereochemical outcome of this synthesis is dictated by the mechanism of the nucleophilic substitution reaction. The logical relationship between the stereochemistry of the substrate, the reaction mechanism, and the stereochemistry of the product is depicted below.
Figure 2. Logical diagram illustrating the SN2 mechanism and the resulting inversion of stereochemistry.
This in-depth guide provides the necessary information for the successful synthesis and characterization of cis-1-iodo-3-methylcyclohexane. The described methodology is reliable, high-yielding, and provides excellent stereochemical control, making it a valuable procedure for synthetic and medicinal chemists.
Stereospecific Synthesis of 1-Iodo-3-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereospecific synthesis of 1-iodo-3-methylcyclohexane, a valuable chiral building block in organic synthesis and drug development. The focus is on two primary stereocontrolled methods: the conversion of specific stereoisomers of 3-methylcyclohexanol (B165635) to their corresponding this compound counterparts with inversion of configuration. This guide provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the reaction pathways to facilitate understanding and implementation in a laboratory setting.
Introduction
The cyclohexane (B81311) ring is a ubiquitous scaffold in a vast array of biologically active molecules and natural products. The ability to introduce substituents with precise stereochemical control is paramount in medicinal chemistry, as the three-dimensional arrangement of atoms significantly influences pharmacological activity. This compound, with its two stereocenters, presents a synthetic challenge that can be addressed through well-established stereospecific reactions. This guide will focus on two such pathways: the Mitsunobu reaction and a two-step sequence involving tosylation followed by a Finkelstein reaction. Both methods proceed via an S\textsubscript{N}2 mechanism, ensuring a predictable inversion of stereochemistry at the carbon center bearing the hydroxyl group.
Stereospecific Synthetic Routes
The stereospecific synthesis of this compound isomers relies on the principle of Walden inversion, where a nucleophilic attack on a chiral center results in the inversion of its absolute configuration.[1][2] By starting with a defined stereoisomer of 3-methylcyclohexanol (cis or trans), the corresponding inverted iodo-substituted product can be obtained.
Two primary methods for achieving this transformation are:
-
The Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including iodides, with inversion of configuration.[3][4][5] The reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an iodide source.[3]
-
Two-Step Tosylation-Finkelstein Reaction: This approach involves the initial conversion of the alcohol to a tosylate, a good leaving group, by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270).[6][7] The stereochemistry at the alcohol center is retained during this step.[7] The subsequent Finkelstein reaction, an S\textsubscript{N}2 displacement of the tosylate with an iodide salt (e.g., sodium iodide in acetone), proceeds with inversion of configuration to yield the desired alkyl iodide.
Reaction Pathways and Logic
The following diagrams illustrate the logical flow and key transformations in the stereospecific synthesis of this compound.
Caption: Stereospecific pathways to cis- and trans-1-iodo-3-methylcyclohexane.
The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for synthesis and characterization.
Quantitative Data Summary
The following table summarizes the key reactants, products, and expected stereochemical outcomes for the synthesis of this compound.
| Starting Material | Reaction | Reagents | Product | Stereochemical Outcome |
| trans-3-Methylcyclohexanol | Mitsunobu | PPh₃, DIAD, I₂ | cis-1-Iodo-3-methylcyclohexane | Inversion |
| cis-3-Methylcyclohexanol | Mitsunobu | PPh₃, DIAD, I₂ | trans-1-Iodo-3-methylcyclohexane | Inversion |
| trans-3-Methylcyclohexanol | Tosylation | TsCl, Pyridine | trans-3-Methylcyclohexyl Tosylate | Retention |
| trans-3-Methylcyclohexyl Tosylate | Finkelstein | NaI, Acetone | cis-1-Iodo-3-methylcyclohexane | Inversion |
| cis-3-Methylcyclohexanol | Tosylation | TsCl, Pyridine | cis-3-Methylcyclohexyl Tosylate | Retention |
| cis-3-Methylcyclohexyl Tosylate | Finkelstein | NaI, Acetone | trans-1-Iodo-3-methylcyclohexane | Inversion |
Experimental Protocols
The following are detailed, generalized protocols for the stereospecific synthesis of this compound. Researchers should adapt these procedures based on the specific stereoisomer of 3-methylcyclohexanol being used and optimize conditions as necessary.
Protocol 1: Mitsunobu Reaction for the Synthesis of cis-1-Iodo-3-methylcyclohexane from trans-3-Methylcyclohexanol
Materials:
-
trans-3-Methylcyclohexanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add trans-3-methylcyclohexanol (1.0 eq.), triphenylphosphine (1.5 eq.), and iodine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (10 mL per mmol of alcohol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cis-1-iodo-3-methylcyclohexane.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Protocol 2: Two-Step Synthesis of trans-1-Iodo-3-methylcyclohexane from cis-3-Methylcyclohexanol via Tosylation and Finkelstein Reaction
Step 1: Synthesis of cis-3-Methylcyclohexyl Tosylate
Materials:
-
cis-3-Methylcyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve cis-3-methylcyclohexanol (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of alcohol) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-3-methylcyclohexyl tosylate, which can often be used in the next step without further purification.
Step 2: Finkelstein Reaction for the Synthesis of trans-1-Iodo-3-methylcyclohexane
Materials:
-
cis-3-Methylcyclohexyl Tosylate
-
Sodium iodide (NaI)
-
Anhydrous Acetone
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the crude cis-3-methylcyclohexyl tosylate (1.0 eq.) in anhydrous acetone (10 mL per mmol of tosylate) in a round-bottom flask.
-
Add sodium iodide (3.0 eq.) to the solution.
-
Reflux the reaction mixture with stirring for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.
-
After completion (monitored by TLC), cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain pure trans-1-iodo-3-methylcyclohexane.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Product Characterization Data
The stereochemistry of the synthesized this compound isomers can be confirmed by comparing their spectroscopic data, particularly ¹³C NMR, with reported values.
Table of ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon Atom | cis-1-Iodo-3-methylcyclohexane | trans-1-Iodo-3-methylcyclohexane |
| C1 (CHI) | ~35 | ~38 |
| C2 | ~43 | ~45 |
| C3 (CH-CH₃) | ~31 | ~32 |
| C4 | ~35 | ~36 |
| C5 | ~26 | ~27 |
| C6 | ~35 | ~38 |
| CH₃ | ~22 | ~22 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values and should be used for comparative purposes.
Conclusion
The stereospecific synthesis of this compound can be reliably achieved through either the Mitsunobu reaction or a two-step tosylation-Finkelstein sequence. Both methods proceed with a predictable inversion of stereochemistry, allowing for the synthesis of specific diastereomers from the corresponding 3-methylcyclohexanol isomers. The choice of method may depend on factors such as the availability of reagents, substrate sensitivity, and desired scale of the reaction. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the controlled synthesis of this important chiral building block.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-Iodo-3-methylcyclohexane: Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Iodo-3-methylcyclohexane. Given the limited availability of experimental data for this specific molecule, this guide also incorporates data from analogous compounds to offer a broader understanding of its characteristics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key transformations are provided.
Core Physical and Chemical Properties
This compound is a halogenated cycloalkane with the chemical formula C₇H₁₃I.[1][2][3] Its structure consists of a cyclohexane (B81311) ring substituted with an iodine atom and a methyl group at positions 1 and 3, respectively. This compound can exist as cis and trans stereoisomers.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃I | [1][2][3] |
| Molecular Weight | 224.08 g/mol | [1][2][4] |
| Vapor Pressure | 0.423 mmHg at 25°C | [5] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Chemical Properties
This compound is a versatile intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution and elimination reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce. Therefore, this section provides representative protocols based on well-established methods for analogous secondary alkyl iodides.
Synthesis of this compound from 3-Methylcyclohexanol (B165635)
This protocol describes a general method for the conversion of a secondary alcohol to an alkyl iodide using phosphorus and iodine.[6][7][8] This method typically proceeds with inversion of configuration.
Materials:
-
3-Methylcyclohexanol
-
Red phosphorus
-
Iodine
-
Diethyl ether (anhydrous)
-
5% aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylcyclohexanol and red phosphorus in diethyl ether under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add iodine crystals portion-wise to the stirred mixture. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers sequentially with water, 5% aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Nucleophilic Substitution: Synthesis of 3-Methylcyclohexyl Azide (B81097)
This protocol outlines a typical Sₙ2 reaction using sodium azide as the nucleophile.[9] Such reactions on secondary iodides proceed with inversion of configuration.
Materials:
-
This compound
-
Sodium azide
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate, if necessary.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF and residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain 3-methylcyclohexyl azide.
Elimination Reaction: Formation of Methylcyclohexenes
This protocol describes an E2 elimination reaction using a bulky base, potassium tert-butoxide, which typically favors the formation of the less substituted (Hofmann) product.[10][11][12]
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Pentane
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the formation of the alkene products by GC.
-
After the reaction is complete, cool the mixture to room temperature and add pentane.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to isolate the methylcyclohexene isomers.
Spectroscopic Data
Spectroscopic data for this compound is limited. The following provides known data and expected spectral features based on its structure and data from similar compounds.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum has been reported for both cis- and trans-1-iodo-3-methylcyclohexane.[1][13] The chemical shifts provide information about the different carbon environments in the molecule.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C-I (carbon bearing iodine) | 20 - 40 |
| C-CH₃ (carbon bearing methyl) | 30 - 40 |
| -CH₂- (cyclohexane ring) | 20 - 50 |
| -CH₃ (methyl group) | 15 - 25 |
¹H NMR Spectroscopy
-
A multiplet for the proton on the carbon bearing the iodine (HC-I), expected to be downfield due to the deshielding effect of the iodine.
-
A complex series of multiplets for the methylene (B1212753) protons of the cyclohexane ring.
-
A doublet for the methyl protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-I bonds.
-
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.
-
C-H bending: Absorptions around 1450 cm⁻¹.
-
C-I stretching: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the loss of an iodine atom (M⁺ - 127) and the loss of the methyl group (M⁺ - 15).
This guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information.
References
- 1. This compound | C7H13I | CID 15433602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89894-77-9 | PDA89477 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Iodo-1-methylcyclohexane | C7H13I | CID 10987886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. Iodine reacts with alcohols to give alkyl iodine only in presence of - askIITians [askiitians.com]
- 8. Iodine reacts with alcohols to give alkyl iodine only class 11 chemistry CBSE [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 12. orgosolver.com [orgosolver.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Conformational Analysis of 1-Iodo-3-methylcyclohexane Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic molecules such as cyclohexane (B81311) derivatives, this is governed by conformational preferences. This technical guide provides a detailed conformational analysis of the cis and trans isomers of 1-iodo-3-methylcyclohexane. By leveraging established principles of stereochemistry, including steric A-values, we predict the most stable chair conformations for each isomer and quantify the energetic differences between them. Furthermore, this document outlines standard experimental and computational protocols for the empirical verification of these conformational equilibria, serving as a comprehensive resource for professionals in chemical and pharmaceutical research.
Introduction to Conformational Analysis
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. In cyclohexane systems, the molecule predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1] Substituents on the cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2]
The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.[2] For substituted cyclohexanes, the two chair conformers are often not equal in energy. The steric strain introduced by substituents, particularly the unfavorable 1,3-diaxial interactions between an axial substituent and other axial atoms, dictates the position of the conformational equilibrium.[3] Understanding the dominant conformation is critical in fields like drug development, where molecular shape determines the interaction with biological targets.
Theoretical Framework: A-Values
The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] Larger A-values signify a stronger preference for the equatorial position due to greater steric bulk.[5] A-values are additive and can be used to estimate the relative energies of different conformations in di- or polysubstituted cyclohexanes.[5]
Conformational Analysis of cis-1-Iodo-3-methylcyclohexane
The cis isomer has both the iodo and methyl groups on the same face of the cyclohexane ring.[6][7] This geometric constraint leads to two possible chair conformations that are in equilibrium: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).
-
(a,a) Conformer: Both the iodine atom and the methyl group are in axial positions. This conformation is significantly destabilized by two factors:
-
1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C5 and C1 (relative to the methyl at C3).
-
1,3-diaxial interactions between the axial iodine atom and the axial hydrogens at C3 and C5.
-
A highly unfavorable syn-axial interaction between the methyl and iodo groups themselves.
-
-
(e,e) Conformer: Both substituents occupy equatorial positions. In this arrangement, the bulky groups are directed away from the ring, avoiding destabilizing 1,3-diaxial interactions.[8] This is the most stable conformation.
The energy difference can be estimated by summing the A-values of the substituents in the diaxial form.
Conformational Analysis of trans-1-Iodo-3-methylcyclohexane
In the trans isomer, the iodo and methyl groups are on opposite faces of the ring.[7] A ring flip interconverts two chair conformations, each having one axial and one equatorial substituent.
-
Conformer 1 (a-I, e-Me): The iodine atom is axial, and the methyl group is equatorial. The primary source of steric strain is the 1,3-diaxial interaction associated with the axial iodine.
-
Conformer 2 (e-I, a-Me): The iodine atom is equatorial, and the methyl group is axial. The primary source of steric strain is the more significant 1,3-diaxial interaction from the axial methyl group.
To determine the more stable conformation, we compare the A-values of the two substituents. The methyl group has a significantly larger A-value than iodine, indicating it is sterically bulkier.[9] Therefore, the equilibrium will strongly favor the conformer where the methyl group is in the equatorial position.[10]
Data Presentation: Quantitative Analysis
The relative stabilities of the conformers can be estimated using the A-values for the methyl and iodo groups. These values represent the energetic penalty for a group being in the axial position.
| Substituent | A-Value (kcal/mol) | Reference |
| Methyl (-CH₃) | 1.74 | [4] |
| Iodine (-I) | ~0.4 | [5][11] |
Using these values, we can calculate the Gibbs free energy difference (ΔG°) between the conformers for each isomer.
| Isomer | Conformer 1 | Conformer 2 | ΔG° (Conformer 2 - Conformer 1) | Favored Conformer |
| cis | Diequatorial (e,e) | Diaxial (a,a) | ~ +2.14 kcal/mol | Diequatorial |
| trans | Axial-I, Equatorial-Me | Equatorial-I, Axial-Me | ~ +1.34 kcal/mol | Axial-I, Equatorial-Me |
Note: The ΔG° for the cis-diaxial conformer is an estimation based on the sum of A-values and does not account for the additional, highly destabilizing 1,3-syn-axial interaction between the two groups, making the actual energy difference even larger.
Experimental Protocols for Verification
The predicted conformational equilibria can be verified experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, and complemented by computational modeling.
NMR Spectroscopy Protocol
NMR spectroscopy is a powerful tool for conformational analysis.[12][13] By measuring proton-proton (¹H-¹H) coupling constants (J-values) or by observing spectra at low temperatures where ring flips are slow on the NMR timescale, one can determine the populations of different conformers.[14]
Objective: To determine the equilibrium constant (Keq) between the chair conformers of cis- or trans-1-iodo-3-methylcyclohexane.
Methodology: Low-Temperature ¹H NMR
-
Sample Preparation: Dissolve a pure sample (~5-10 mg) of the target isomer in a deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the ring flip is rapid, and the observed spectrum will show time-averaged signals for the axial and equatorial protons.
-
Low-Temperature Analysis: Gradually lower the temperature of the sample inside the NMR probe. At a sufficiently low temperature (e.g., below -60 °C), the rate of the ring flip will become slow enough to allow for the observation of distinct signals for each individual conformer.[14]
-
Data Acquisition: Record spectra at several temperatures until the signals for the two conformers are sharp and well-resolved.
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to each conformer.
-
Integrate the area of well-resolved, non-overlapping signals for each conformer. The ratio of the integrals is directly proportional to the ratio of the conformer populations.
-
Calculate the equilibrium constant, Keq = [more stable conformer] / [less stable conformer].
-
Calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry Protocol
Molecular mechanics or quantum mechanics calculations can provide theoretical energies and optimized geometries for different conformers.[15]
Objective: To calculate the relative steric energies of the chair conformers for each isomer.
Methodology: Molecular Mechanics (e.g., MMFF94)
-
Structure Building: Using computational chemistry software (e.g., Avogadro, Spartan), build the 3D structures of the different chair conformers for both cis- and trans-1-iodo-3-methylcyclohexane.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with a functional like B3LYP). This process minimizes the steric energy of the structure.[15]
-
Energy Calculation: Record the final, minimized steric energy for each optimized conformer.
-
Analysis: The difference in energy between the conformers (ΔE) provides a theoretical estimate of their relative stability, which can be compared with the experimental ΔG° value.
Conclusion
The conformational analysis of this compound isomers is governed by the steric requirements of the methyl and iodo substituents.
-
For cis-1-iodo-3-methylcyclohexane , the equilibrium lies almost exclusively towards the diequatorial (e,e) conformation, which avoids severe 1,3-diaxial steric interactions.
-
For trans-1-iodo-3-methylcyclohexane , the equilibrium favors the conformation with the sterically larger methyl group in the equatorial position and the smaller iodine atom in the axial position.
These predictions, derived from the fundamental principle of A-values, provide a robust hypothesis that can be confirmed through the detailed experimental and computational protocols outlined in this guide. This systematic approach to conformational analysis is essential for understanding structure-activity relationships and for the rational design of molecules in chemical and pharmaceutical applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound|CAS 89894-77-9|C7H13I [benchchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. homework.study.com [homework.study.com]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. stolaf.edu [stolaf.edu]
An In-depth Technical Guide to the Chair Conformations of 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chair conformations of cis- and trans-1-Iodo-3-methylcyclohexane. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. This document details the conformational analysis of 1-Iodo-3-methylcyclohexane, presenting quantitative data, outlining experimental protocols for its determination, and providing visual representations of the conformational equilibria.
Conformational Analysis of this compound
The conformational landscape of this compound is primarily governed by the steric strain arising from the iodo and methyl substituents on the cyclohexane (B81311) ring. The most stable conformation for a substituted cyclohexane is the chair form, which minimizes both angle and torsional strain. In a disubstituted cyclohexane, the preferred chair conformation is the one that places the larger substituent in the equatorial position to minimize destabilizing 1,3-diaxial interactions.
The relative steric bulk of substituents is quantified by their A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.
Conformational Preferences of cis-1-Iodo-3-methylcyclohexane
For the cis isomer, one substituent must be in an axial position while the other is equatorial. A ring flip will interconvert these positions. The two possible chair conformations for cis-1-Iodo-3-methylcyclohexane are in equilibrium.
-
Conformer 1: Axial iodine and equatorial methyl.
-
Conformer 2: Equatorial iodine and axial methyl.
To estimate the relative stability of these two conformers, we can compare the A-values of the iodo and methyl groups. The substituent with the larger A-value will have a stronger preference for the equatorial position.
Conformational Preferences of trans-1-Iodo-3-methylcyclohexane
In the trans isomer, both substituents can be either axial or equatorial. The two possible chair conformations for trans-1-Iodo-3-methylcyclohexane are:
-
Conformer 1: Diequatorial (both iodo and methyl groups are equatorial).
-
Conformer 2: Diaxial (both iodo and methyl groups are axial).
The diequatorial conformation is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions that are present in the diaxial conformer. In the diaxial conformation, both the iodo and methyl groups would experience steric hindrance from the axial hydrogens on the same side of the ring.
Data Presentation
The conformational preferences of the substituents are quantitatively described by their A-values.
| Substituent | A-value (kcal/mol) |
| Iodo (-I) | 0.43 |
| Methyl (-CH₃) | 1.74 |
These A-values can be used to estimate the energy difference (ΔG°) between the two chair conformations of the cis isomer.
For cis-1-Iodo-3-methylcyclohexane:
ΔG° = A-value(CH₃) - A-value(I) = 1.74 kcal/mol - 0.43 kcal/mol = 1.31 kcal/mol
This positive value indicates that the conformer with the methyl group in the equatorial position and the iodine in the axial position is more stable by approximately 1.31 kcal/mol.
For trans-1-Iodo-3-methylcyclohexane, the energy of the diaxial conformer can be estimated by summing the A-values of the two axial substituents.
Energy of diaxial conformer ≈ A-value(I) + A-value(CH₃) = 0.43 kcal/mol + 1.74 kcal/mol = 2.17 kcal/mol
This value represents the estimated steric strain in the diaxial conformer relative to the diequatorial conformer.
Experimental Protocols
The determination of the conformational equilibrium of this compound can be achieved using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
Low-Temperature ¹H NMR Spectroscopy
Objective: To determine the ratio of the two chair conformers of cis-1-Iodo-3-methylcyclohexane at a temperature where the ring flip is slow on the NMR timescale.
Methodology:
-
Sample Preparation: A solution of cis-1-Iodo-3-methylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).
-
NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature unit is used.
-
Temperature Variation: The ¹H NMR spectrum of the sample is recorded at room temperature, where a time-averaged spectrum is observed due to rapid ring flipping. The temperature is then gradually lowered.
-
Coalescence Temperature: As the temperature decreases, the rate of ring flipping slows down. The signals corresponding to the axial and equatorial protons of the two conformers will broaden and eventually coalesce. The temperature at which this occurs is the coalescence temperature.
-
Low-Temperature Spectrum: Below the coalescence temperature, the ring flip is slow enough to allow for the observation of separate signals for each conformer. A spectrum is recorded at a temperature where sharp, well-resolved signals are obtained for both conformers (typically below -60 °C).
-
Integration and Analysis: The relative concentrations of the two conformers are determined by integrating the signals corresponding to specific protons in each conformer. The equilibrium constant (K) can then be calculated from the ratio of the integrals.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
Analysis of Coupling Constants (Karplus Equation)
The conformation of the substituents can also be inferred from the coupling constants (J-values) of the protons on the cyclohexane ring. The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle between the coupled protons.
-
Axial-Axial Coupling (³J_aa): Dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial Coupling (³J_ae): Dihedral angle of ~60°, resulting in a small coupling constant (typically 2-5 Hz).
-
Equatorial-Equatorial Coupling (³J_ee): Dihedral angle of ~60°, resulting in a small coupling constant (typically 2-5 Hz).
By analyzing the splitting patterns and measuring the coupling constants of the methine protons at C1 and C3, the predominant conformation can be determined.
Mandatory Visualization
cis-1-Iodo-3-methylcyclohexane Conformational Equilibrium
trans-1-Iodo-3-methylcyclohexane Conformational Equilibrium
Note on Visualization: The DOT scripts above are templates. To generate the actual diagrams, you would need to replace the placeholder image URLs (https://i.imgur.com/your_image_...png) with actual images of the chair conformations of this compound. These images can be generated using chemical drawing software.
Conclusion
The conformational analysis of this compound reveals distinct preferences for the positioning of its substituents. In the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. For the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of severe 1,3-diaxial interactions. The quantitative estimation of these energy differences, based on A-values, provides a valuable tool for predicting the predominant conformation. Experimental verification through low-temperature NMR spectroscopy allows for a precise determination of the conformational equilibrium. This detailed understanding of the stereochemistry of this compound is crucial for its application in scientific research and drug development, where molecular shape is intrinsically linked to function.
An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomers of 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and conformational analysis of 1-iodo-3-methylcyclohexane. The information presented is intended to support research and development activities where a thorough understanding of the stereochemical properties of substituted cyclohexanes is crucial.
Introduction to this compound
This compound is a halogenated cyclic alkane with the chemical formula C₇H₁₃I.[1] Its structure consists of a cyclohexane (B81311) ring substituted with an iodine atom at position 1 and a methyl group at position 3. The presence of two stereocenters at these positions gives rise to a number of stereoisomers, each with distinct three-dimensional arrangements and, consequently, different physical and chemical properties. A thorough understanding of the stereoisomerism and conformational preferences of this molecule is essential for its application in various fields, including organic synthesis and medicinal chemistry.
IUPAC Nomenclature of Stereoisomers
The systematic naming of the stereoisomers of this compound requires the use of stereodescriptors to define the relative and absolute configurations of the substituents. The primary methods for denoting the stereochemistry are the cis/trans and the Cahn-Ingold-Prelog (R/S) systems.
-
Cis/Trans Isomerism: This system describes the relative orientation of the substituents on the cyclohexane ring.
-
cis-1-Iodo-3-methylcyclohexane: The iodine and methyl groups are on the same side of the ring (both pointing up or both pointing down).
-
trans-1-Iodo-3-methylcyclohexane: The iodine and methyl groups are on opposite sides of the ring (one pointing up and one pointing down).
-
-
R/S Configuration: This system assigns an absolute configuration (R for rectus or S for sinister) to each chiral center based on the priority of the substituents. For this compound, both carbon 1 and carbon 3 are chiral centers. This gives rise to four possible stereoisomers:
-
(1R,3R)-1-iodo-3-methylcyclohexane
-
(1S,3S)-1-iodo-3-methylcyclohexane
-
(1R,3S)-1-iodo-3-methylcyclohexane
-
(1S,3R)-1-iodo-3-methylcyclohexane
-
The relationship between these isomers is that (1R,3R) and (1S,3S) are enantiomers of each other, as are (1R,3S) and (1S,3R). The relationship between any other pair of isomers is diastereomeric.
Conformational Analysis
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative stability of the different conformers is determined by steric interactions, particularly 1,3-diaxial interactions.
A-Values and Steric Strain
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. Larger A-values indicate a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| Iodine (I) | ~0.43 |
| Methyl (CH₃) | ~1.70 |
Conformers of cis-1-Iodo-3-methylcyclohexane
The cis isomer can exist as two interconverting chair conformers. In one conformer, both substituents are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial).
-
Diequatorial Conformer: This is the more stable conformation as it avoids unfavorable 1,3-diaxial interactions.
-
Diaxial Conformer: This conformation is significantly less stable due to the steric strain from both the axial iodine and the axial methyl group interacting with the axial hydrogens. The energy of this conformer is approximately the sum of the A-values of the two substituents.
Conformers of trans-1-Iodo-3-methylcyclohexane
The trans isomer exists as two chair conformers where one substituent is axial and the other is equatorial. Due to the different A-values of the iodine and methyl groups, these two conformers are not energetically equivalent.
-
Conformer 1: Equatorial Methyl and Axial Iodine: This is the more stable of the two trans conformers. The larger methyl group occupies the more favorable equatorial position. The steric strain is primarily due to the 1,3-diaxial interactions of the iodine atom, which is approximately 0.43 kcal/mol.
-
Conformer 2: Axial Methyl and Equatorial Iodine: This conformer is less stable due to the significant steric strain from the axial methyl group, which has an A-value of approximately 1.70 kcal/mol.
Relative Stability of Isomers
Based on the conformational analysis, the most stable isomer of this compound is the cis isomer in its diequatorial conformation, as this arrangement minimizes steric strain. The trans isomer is less stable because one of the substituents must always be in an axial position in the chair conformation.
Table of Relative Stabilities
| Isomer | Most Stable Conformation | Energy of 1,3-Diaxial Interactions (kcal/mol) | Relative Stability |
| cis | diequatorial | 0 | More Stable |
| trans | equatorial-CH₃, axial-I | ~0.43 | Less Stable |
Experimental Protocols
A common method for the synthesis of this compound is the nucleophilic substitution of a 3-methylcyclohexanol (B165635) with an iodide source. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the product, although SN1-type reactions can lead to a mixture of isomers.
General Protocol for the Synthesis of this compound from 3-Methylcyclohexanol
This protocol is a generalized procedure and may require optimization for specific stereochemical outcomes.
Materials:
-
3-Methylcyclohexanol (cis/trans mixture or a specific isomer)
-
Iodine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcyclohexanol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add iodine (1.2 equivalents) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers can be achieved using column chromatography. Due to the difference in their polarity and shape, the two isomers will have different retention times on a silica gel column. The exact eluent system will need to be determined empirically, but a non-polar solvent system, such as varying ratios of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point.
Data Presentation
Expected Geometric Parameters
| Parameter | cis-1-iodo-3-methylcyclohexane (diequatorial) | trans-1-iodo-3-methylcyclohexane (eq-CH₃, ax-I) |
| C-I Bond Length | ~2.15 Å | ~2.15 Å |
| C-C (ring) Bond Length | ~1.54 Å | ~1.54 Å |
| C-C (methyl) Bond Length | ~1.53 Å | ~1.53 Å |
| C-H Bond Length | ~1.09 Å | ~1.09 Å |
| ∠ C-C-I Angle | ~111° | ~111° |
| ∠ C-C-C (ring) Angle | ~111° | ~111° |
| Dihedral Angles (ring) | ~±55° | ~±55° |
Visualization of Isomeric Relationships
The following diagram illustrates the relationship between the different stereoisomers of this compound.
Caption: Stereoisomeric relationships of this compound.
The following diagram illustrates the conformational equilibrium of the cis and trans isomers.
Caption: Conformational equilibria of cis- and trans-1-iodo-3-methylcyclohexane.
References
Technical Guide: 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-iodo-3-methylcyclohexane, a versatile alkyl halide building block in organic synthesis. The document details its chemical identity, physical properties, synthesis methodologies, and reactivity, with a focus on its application in constructing more complex molecular architectures.
Chemical Identification and Properties
This compound is a cyclic organic compound with the iodine atom and the methyl group at positions 1 and 3 of the cyclohexane (B81311) ring, respectively. Due to the presence of two stereocenters, it can exist as different stereoisomers.
Table 1: Chemical Identifiers for this compound and its Isomers
| Identifier | Value |
| Chemical Name | This compound |
| General CAS Number | 89894-77-9[1][2][3] |
| cis-Isomer CAS Number | 66922-06-3[4][5] |
| (1R,3S)-Isomer CAS Number | Not explicitly found, but related stereoisomers are cataloged.[6] |
| Molecular Formula | C₇H₁₃I[1][2][7] |
| Molecular Weight | 224.08 g/mol [1][8] |
| Canonical SMILES | CC1CCCC(C1)I[1][3] |
| InChI | InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3[3][7] |
| InChIKey | ZQUIJUNLTMQRAA-UHFFFAOYSA-N[3][7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Density | ~1.52 g/cm³[8] |
| Boiling Point | ~202.1 °C at 760 mmHg[8] |
| Vapor Pressure | 0.423 mmHg at 25°C[2] |
| Topological Polar Surface Area | 0 Ų |
| Complexity | 70.8[3] |
| Undefined Atom Stereocenter Count | 2[3] |
Synthesis of this compound
A common method for the synthesis of this compound involves the conversion of the corresponding alcohol, 3-methylcyclohexanol.
Experimental Protocol: Conversion of 3-Methylcyclohexanol to this compound
This protocol is based on a general method for converting secondary alcohols to iodides using triphenylphosphine (B44618) and iodine.
Materials:
-
3-methylcyclohexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
1-methyl-1H-imidazole
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcyclohexanol, triphenylphosphine, and 1-methyl-1H-imidazole in dichloromethane at 0 °C.[5]
-
Slowly add a solution of iodine in dichloromethane to the reaction mixture at 0 °C.[5]
-
Allow the reaction to stir at 0 °C for 4 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the good leaving group ability of the iodide atom. This facilitates nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.[8]
Nucleophilic Substitution Reactions
The compound can undergo Sₙ2 reactions with various nucleophiles to introduce the 3-methylcyclohexyl moiety into target molecules. For instance, reaction with an alkoxide would yield the corresponding ether via a Williamson ether synthesis-type reaction.
Elimination Reactions
Similar to other alkyl halides, this compound can undergo elimination reactions to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) can be influenced by the steric bulk of the base used. For the related compound, 1-iodo-1-methylcyclohexane, treatment with a small, unhindered base like sodium ethoxide favors the more substituted Zaitsev product (1-methylcyclohexene).[9][10] Conversely, a bulky base such as potassium tert-butoxide favors the less substituted Hofmann product (methylenecyclohexane).[9][10]
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
-
¹³C NMR: The ¹³C NMR spectrum for both cis- and trans-1-iodo-3-methylcyclohexane has been reported and is available in spectral databases.[7][11] This data is essential for distinguishing between the different stereoisomers.
Safety and Handling
References
- 1. This compound | 89894-77-9 | PDA89477 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:66922-06-3 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H13I | CID 15433602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|CAS 89894-77-9|C7H13I [benchchem.com]
- 9. 6) When 1-iodo-1-methylcyclohexane is treated with \mathrm { NaOCH } _ { .. [askfilo.com]
- 10. When 1iodo1methylcyclohexane is treated with NaOCH2CH3 class 11 chemistry CBSE [vedantu.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Molecular Structure of 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of 1-Iodo-3-methylcyclohexane, a substituted cyclohexane (B81311) with important stereochemical and conformational properties. This document delves into the intricacies of its isomeric forms, conformational preferences, and spectroscopic signatures, offering valuable insights for its application in organic synthesis and drug design.
Introduction to the Molecular Structure
This compound (C₇H₁₃I) is a halogenated cyclic alkane with a molecular weight of approximately 224.08 g/mol .[1] Its structure consists of a cyclohexane ring substituted with an iodine atom at the C1 position and a methyl group at the C3 position. The presence of two stereocenters at these positions gives rise to two diastereomers: cis-1-Iodo-3-methylcyclohexane and trans-1-Iodo-3-methylcyclohexane. The spatial arrangement of the iodo and methyl groups profoundly influences the molecule's stability and reactivity.
The conformational analysis of this compound is governed by the principles of cyclohexane stereochemistry, primarily the preference for substituents to occupy the more spacious equatorial positions to minimize steric strain. The energetic cost of a substituent occupying an axial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[2]
Stereoisomers and Conformational Analysis
The relative stability of the conformers of cis- and trans-1-Iodo-3-methylcyclohexane can be predicted by considering the A-values of the iodo and methyl substituents.
cis-1-Iodo-3-methylcyclohexane
The cis isomer can exist in two chair conformations that are in equilibrium through a process of ring flipping.
-
Diequatorial Conformer: Both the iodo and methyl groups occupy equatorial positions. This conformation is highly favored as it minimizes 1,3-diaxial interactions.
-
Diaxial Conformer: Both substituents are in axial positions. This conformation is significantly less stable due to severe steric hindrance between the axial iodo and methyl groups and the axial hydrogens on the same side of the ring.
The energy difference between these two conformers is substantial, and therefore, cis-1-Iodo-3-methylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.
trans-1-Iodo-3-methylcyclohexane
The trans isomer also exists as an equilibrium of two chair conformations. In this case, one substituent is always in an axial position while the other is equatorial.
-
Conformer 1: The larger methyl group is in the equatorial position, and the smaller iodo group is in the axial position.
-
Conformer 2: The smaller iodo group is in the equatorial position, and the larger methyl group is in the axial position.
Based on the A-values, the methyl group has a stronger preference for the equatorial position than the iodine atom. Therefore, the conformer with the equatorial methyl group and axial iodo group is slightly more stable. The energy difference between these two conformers is the difference in their A-values: ΔG = A(methyl) - A(iodine) ≈ 1.74 - 0.47 = 1.27 kcal/mol.
Quantitative Structural Data
| Parameter | cis (diequatorial) | trans (eq-Me, ax-I) | trans (ax-Me, eq-I) |
| Relative Energy (kcal/mol) | 0 (most stable) | ~1.27 | 0 |
| C-I Bond Length (Å) | ~2.14 | ~2.15 (axial) | ~2.14 (equatorial) |
| C-C-C Bond Angles (°) | ~111 | ~111 | ~111 |
| C-C-I Bond Angle (°) | ~110 | ~109 | ~110 |
| Dihedral Angles (°) | |||
| I-C1-C2-C3 | ~-55 | ~-58 | ~175 |
| Me-C3-C2-C1 | ~-55 | ~178 | ~-58 |
Note: The values presented are estimations based on standard bond lengths, bond angles, and conformational analysis principles of substituted cyclohexanes.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the isomers of this compound based on typical values for similar chemical environments.
¹H NMR Spectroscopy
| Proton | cis (diequatorial) | trans (eq-Me, ax-I) |
| H-1 (CHI) | ~4.0-4.5 ppm (multiplet) | ~4.5-5.0 ppm (multiplet, broad) |
| H-3 (CHCH₃) | ~1.5-1.8 ppm (multiplet) | ~1.6-1.9 ppm (multiplet) |
| -CH₃ | ~0.9 ppm (doublet) | ~0.95 ppm (doublet) |
| Cyclohexyl Protons | ~1.0-2.2 ppm (complex multiplets) | ~1.0-2.3 ppm (complex multiplets) |
¹³C NMR Spectroscopy
| Carbon | cis (diequatorial) | trans (eq-Me, ax-I) |
| C-1 (CHI) | ~30-35 ppm | ~25-30 ppm |
| C-3 (CHCH₃) | ~30-35 ppm | ~32-37 ppm |
| -CH₃ | ~20-23 ppm | ~21-24 ppm |
| C-2, C-4, C-5, C-6 | ~25-45 ppm | ~25-45 ppm |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) | 2850-2960 | Strong |
| CH₂ bend | ~1450 | Medium |
| C-I stretch | 500-600 | Strong |
Mass Spectrometry (MS)
| Fragmentation | m/z | Comments |
| Molecular Ion [M]⁺ | 224 | Expected, may be weak. |
| [M - I]⁺ | 97 | Loss of iodine radical, likely a prominent peak. |
| [M - CH₃]⁺ | 209 | Loss of a methyl radical. |
| [M - I - C₂H₄]⁺ | 69 | Subsequent fragmentation of the cyclohexyl ring. |
Experimental Protocols
Synthesis of this compound from 3-Methylcyclohexanol (B165635)
This protocol describes a representative method for the synthesis of this compound via the iodination of 3-methylcyclohexanol using triphenylphosphine (B44618) and iodine. This method is adaptable for the synthesis of both cis and trans isomers, depending on the stereochemistry of the starting alcohol.
Materials:
-
3-Methylcyclohexanol (cis/trans mixture or pure isomer)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Iodine: To the stirred solution, add iodine (1.2 equivalents) portion-wise at 0 °C (ice bath). The solution will turn dark brown.
-
Addition of Alcohol: Slowly add a solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decolorize the excess iodine.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or petroleum ether) to yield pure this compound. The cis and trans isomers may be separable by careful chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.
Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample can be introduced via direct infusion or through a gas chromatography (GC) interface.
Visualizations
References
- 1. This compound | C7H13I | CID 15433602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
Methodological & Application
Application Notes and Protocols: 1-Iodo-3-methylcyclohexane as a Grignard Reagent Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-methylcyclohexylmagnesium iodide, a Grignard reagent prepared from 1-iodo-3-methylcyclohexane. This organometallic compound serves as a valuable nucleophilic building block in organic synthesis, enabling the formation of carbon-carbon bonds for the construction of complex molecular architectures relevant to drug discovery and development.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry for the formation of new carbon-carbon bonds.[1] The reaction of this compound with magnesium metal in an ethereal solvent yields 3-methylcyclohexylmagnesium iodide. This secondary alkyl Grignard reagent can subsequently react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the 3-methylcyclohexyl moiety into a target molecule. The synthesis and reactions must be conducted under anhydrous conditions, as Grignar reagents are highly reactive towards protic solvents like water.[1][2]
Synthesis of 3-Methylcyclohexylmagnesium Iodide
The preparation of 3-methylcyclohexylmagnesium iodide is achieved through the reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically initiated with a small crystal of iodine to activate the magnesium surface.
Experimental Protocol: Synthesis of 3-Methylcyclohexylmagnesium Iodide
Materials:
-
This compound (C₇H₁₃I)
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under a flow of inert gas until purple iodine vapors are observed, which then sublime on the condenser.
-
Initiation of Reaction: A small amount of a solution of this compound (1 equivalent) in anhydrous diethyl ether is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and the appearance of cloudiness and gentle refluxing. Gentle heating may be required to start the reaction.[3]
-
Addition of Precursor: Once the reaction has initiated, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the formation of a greyish-brown solution of the Grignard reagent.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a protic acid using an indicator.
Table 1: Reagents and Typical Reaction Conditions for Grignard Reagent Synthesis
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | --- |
| Magnesium Turnings | 1.2 eq | Excess to ensure complete reaction of the iodide. |
| Anhydrous Diethyl Ether | Sufficient to make a ~0.5-1.0 M solution | Solvent must be strictly anhydrous. |
| Iodine | 1 small crystal | Used as an initiator. |
| Temperature | Reflux | Reaction is exothermic and may sustain its own reflux. |
| Reaction Time | 1-3 hours | Monitored by the consumption of magnesium. |
Diagram 1: Experimental Workflow for the Synthesis of 3-Methylcyclohexylmagnesium Iodide
Caption: Workflow for the synthesis of 3-methylcyclohexylmagnesium iodide.
Applications in Synthesis: Reactions with Electrophiles
3-Methylcyclohexylmagnesium iodide is a versatile nucleophile that can react with a wide range of electrophilic functional groups. These reactions are fundamental in the synthesis of more complex molecules, including potential pharmaceutical intermediates.
Reaction with Aldehydes and Ketones to form Alcohols
The addition of 3-methylcyclohexylmagnesium iodide to aldehydes results in the formation of secondary alcohols, while reaction with ketones yields tertiary alcohols.
Diagram 2: General Reaction of 3-Methylcyclohexylmagnesium Iodide with a Ketone
Caption: Reaction pathway for the formation of a tertiary alcohol.
Experimental Protocol: Reaction with Benzaldehyde (B42025)
Materials:
-
Solution of 3-methylcyclohexylmagnesium iodide in diethyl ether
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether is prepared in a separate flask under an inert atmosphere.
-
Addition of Grignard Reagent: The solution of 3-methylcyclohexylmagnesium iodide is added dropwise to the stirred solution of benzaldehyde at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Table 2: Illustrative Reactions of 3-Methylcyclohexylmagnesium Iodide with Electrophiles
| Electrophile | Product | Typical Yield (%) | Notes |
| Benzaldehyde | (3-Methylcyclohexyl)(phenyl)methanol | 70-85% | Forms a secondary alcohol. |
| Acetone | 2-(3-Methylcyclohexyl)propan-2-ol | 65-80% | Forms a tertiary alcohol. |
| Ethyl acetate | 1-(3-Methylcyclohexyl)ethan-1-one | 50-65% | Grignard adds twice to esters after initial addition and elimination. Product is a ketone after workup. |
| Carbon Dioxide | 3-Methylcyclohexane-1-carboxylic acid | 60-75% | Forms a carboxylic acid after acidic workup. |
Note: The yields provided are estimates based on general Grignard reactions and may vary depending on specific reaction conditions and purification methods.
Application in Drug Development
The 3-methylcyclohexyl moiety is a lipophilic group that can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. By using 3-methylcyclohexylmagnesium iodide, medicinal chemists can readily introduce this fragment into lead compounds. For instance, the synthesis of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors could involve a key step where this Grignard reagent is used to form a crucial carbon-carbon bond, attaching the cycloalkyl group to a heterocyclic core or another pharmacophoric element. The stereochemistry of the 3-methylcyclohexyl group can also be explored to optimize binding interactions with biological targets.
Safety Information
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Magnesium turnings: Flammable solid. Handle under an inert atmosphere.
-
Diethyl ether/THF: Extremely flammable and volatile. Work in a fume hood away from ignition sources.
-
Grignard Reagents: Highly reactive and moisture-sensitive. React violently with water. Handle under a dry, inert atmosphere.
Disclaimer: The protocols and data presented are for informational purposes and should be adapted and optimized by qualified researchers. Appropriate safety precautions must be taken at all times.
References
Application Notes and Protocols: E2 Elimination Reaction of 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the bimolecular elimination (E2) reaction of 1-iodo-3-methylcyclohexane, a reaction of significant interest in synthetic organic chemistry for the controlled formation of alkenes. This document outlines the reaction mechanism, stereochemical requirements, and the influence of base selection on product distribution. Detailed experimental protocols for the synthesis of the starting materials and the execution of the E2 elimination are also provided.
Introduction
The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. In cyclohexane (B81311) systems, the stereochemistry of the substrate plays a crucial role in determining the reaction's feasibility and outcome. For an E2 reaction to occur, the hydrogen atom to be abstracted and the leaving group must be in a trans-diaxial (anti-periplanar) orientation. This rigid conformational requirement dictates the regioselectivity of the elimination, often influencing whether the Zaitsev (more substituted) or Hofmann (less substituted) alkene is the major product.
The choice of base is another critical factor. Sterically unhindered bases, such as sodium ethoxide, typically favor the formation of the more stable, more substituted alkene (Zaitsev's rule).[1] In contrast, sterically hindered bases, like potassium tert-butoxide, tend to abstract the more accessible, less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann's rule).
Reaction Mechanism and Stereochemistry
The E2 elimination of this compound proceeds through a concerted transition state where the base abstracts a β-hydrogen, the C-H bond breaks, a new π-bond forms, and the iodide leaving group departs simultaneously. The critical requirement for this reaction in a cyclohexane ring is that both the β-hydrogen and the iodine atom must occupy axial positions. This trans-diaxial arrangement allows for the necessary anti-periplanar alignment of the orbitals for the reaction to proceed.
The stereoisomers of this compound, cis and trans, exhibit different reactivity and lead to different product distributions due to these conformational constraints.
E2 Elimination of cis-1-Iodo-3-methylcyclohexane
In the more stable chair conformation of cis-1-iodo-3-methylcyclohexane, the large iodine atom occupies the equatorial position to minimize steric strain. For the E2 reaction to occur, the ring must flip to a less stable conformation where the iodine is in the axial position. In this axial conformation, there are two different anti-periplanar β-hydrogens available for abstraction: one at C2 and one at C6.
-
Abstraction of H at C6: Leads to the formation of 3-methyl-1-cyclohexene (the Zaitsev product).
-
Abstraction of H at C2: Leads to the formation of 4-methyl-1-cyclohexene (the Hofmann product).
With a non-hindered base like sodium ethoxide, the more stable Zaitsev product is favored.
E2 Elimination of trans-1-Iodo-3-methylcyclohexane
In the more stable chair conformation of trans-1-iodo-3-methylcyclohexane, both the iodine and the methyl group can occupy equatorial positions. For the E2 reaction, the ring must flip to a conformation where the iodine is axial. In this conformation, the methyl group is also forced into an axial position, which is sterically unfavorable. Crucially, in this reactive conformation, there is only one β-hydrogen that is anti-periplanar to the axial iodine: the hydrogen at C2. Therefore, the elimination can only occur in one direction, leading exclusively to the formation of 4-methyl-1-cyclohexene (the Hofmann product), regardless of the base used.
Data Presentation
Table 1: Predicted Product Distribution for the E2 Elimination of cis-1-Iodo-3-methylcyclohexane
| Base | Base Type | Major Product | Minor Product | Predicted Ratio (Major:Minor) |
| Sodium Ethoxide (NaOEt) | Unhindered | 3-Methyl-1-cyclohexene (Zaitsev) | 4-Methyl-1-cyclohexene (Hofmann) | > 80:20 |
| Potassium tert-Butoxide (KOtBu) | Hindered | 4-Methyl-1-cyclohexene (Hofmann) | 3-Methyl-1-cyclohexene (Zaitsev) | > 70:30 |
Table 2: Predicted Product Distribution for the E2 Elimination of trans-1-Iodo-3-methylcyclohexane
| Base | Base Type | Major Product | Minor Product | Predicted Ratio (Major:Minor) |
| Sodium Ethoxide (NaOEt) | Unhindered | 4-Methyl-1-cyclohexene (Hofmann) | - | ~100% |
| Potassium tert-Butoxide (KOtBu) | Hindered | 4-Methyl-1-cyclohexene (Hofmann) | - | ~100% |
Experimental Protocols
Protocol 1: Synthesis of cis- and trans-1-Iodo-3-methylcyclohexane
This protocol describes the synthesis of the starting materials from 3-methylcyclohexanol (B165635).
Materials:
-
3-methylcyclohexanol (mixture of cis and trans isomers)
-
Iodine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.1 eq) portion-wise to the stirred solution. The mixture will turn dark brown.
-
Add a solution of 3-methylcyclohexanol (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decolorize the mixture.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the cis and trans isomers.
Protocol 2: E2 Elimination of this compound
This protocol outlines the general procedure for the E2 elimination reaction using either sodium ethoxide or potassium tert-butoxide.
Materials:
-
cis- or trans-1-Iodo-3-methylcyclohexane
-
Sodium ethoxide or Potassium tert-butoxide
-
Ethanol (for sodium ethoxide) or tert-Butanol (for potassium tert-butoxide), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the chosen base (1.5 eq) in its corresponding anhydrous alcohol (e.g., sodium ethoxide in ethanol).
-
Add the solution of this compound (1.0 eq) in the same anhydrous alcohol dropwise to the base solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent. Note: The alkene products are volatile.
-
Analyze the product mixture by GC-MS to determine the ratio of the isomeric alkene products.
Visualizations
Caption: Generalized E2 elimination reaction pathway.
Caption: Experimental workflow for the synthesis and E2 elimination of this compound.
References
Application Note: Probing the SN1/SN2 Mechanistic Crossroads for 1-Iodo-3-methylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of the competing unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways for 1-iodo-3-methylcyclohexane. As a secondary alkyl halide, this substrate serves as an excellent model system for investigating the factors that govern reaction mechanisms, including nucleophile strength, solvent polarity, and stereochemical outcomes. Understanding this mechanistic balance is critical for predicting reaction products and optimizing synthetic strategies in medicinal chemistry and materials science. This note includes theoretical background, protocols for kinetic analysis and product determination, and representative data to guide experimental design.
Theoretical Background
Nucleophilic substitution reactions are fundamental in organic synthesis. For a secondary substrate like this compound, the SN1 and SN2 pathways are in direct competition. The outcome is dictated by a careful balance of electronic and steric factors.
-
Substrate Structure: this compound is a secondary alkyl halide. The secondary nature of the electrophilic carbon allows for either the formation of a secondary carbocation (favoring SN1) or direct backside attack by a nucleophile (favoring SN2).[1][2] However, the cyclohexane (B81311) ring and the methyl group at the 3-position introduce steric hindrance that can disfavor the SN2 pathway.[3]
-
Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size and the stability of the corresponding anion, which facilitates both SN1 and SN2 reactions.[4][5]
-
Nucleophile: The strength of the nucleophile is a primary determinant of the reaction pathway. Strong, often anionic nucleophiles (e.g., CN⁻, RO⁻) favor the bimolecular SN2 mechanism, as the reaction rate is dependent on the nucleophile's concentration and ability to attack the substrate.[2][6] Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the unimolecular SN1 mechanism, as they are not strong enough to initiate a backside attack and must wait for the spontaneous formation of a carbocation.[6][7]
-
Solvent: The choice of solvent is crucial. Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate of the SN1 pathway through hydrogen bonding, thereby accelerating this route.[4][5][8] Conversely, polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) are ideal for SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and highly reactive.[4][6][8]
The competition between these two pathways is summarized in the diagram below.
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes when subjecting this compound to various reaction conditions. The kinetic data is representative and illustrates the principles governing these reactions.
Table 1: Influence of Reaction Conditions on Pathway and Stereochemistry
| Condition | Nucleophile | Solvent | Predominant Pathway | Expected Stereochemistry |
| 1 | Strong (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | SN2 | >95% Inversion of configuration |
| 2 | Weak (e.g., CH₃OH) | Polar Protic (e.g., CH₃OH) | SN1 | Racemization (mixture of inversion and retention) |
| 3 | Strong (e.g., NaCN) | Polar Protic (e.g., CH₃OH) | Mixed SN1/SN2 | Partial inversion, some racemization |
| 4 | Weak (e.g., CH₃OH) | Polar Aprotic (e.g., DMSO) | Very slow, likely SN2 | Inversion, but at a significantly reduced rate |
Table 2: Representative Kinetic Data
| Condition | [Substrate] (M) | [Nucleophile] (M) | Relative Rate | Rate Law |
| SN2 (NaCN in DMSO) | 0.1 | 0.1 | 100 | Rate = k[Substrate][CN⁻] |
| 0.2 | 0.1 | 200 | ||
| 0.1 | 0.2 | 200 | ||
| SN1 (CH₃OH solvolysis) | 0.1 | - | 1 | Rate = k[Substrate] |
| 0.2 | - | 2 |
Experimental Protocols
To experimentally determine the reactivity of this compound, two primary investigations are required: kinetic analysis to establish the rate law and product analysis to determine the stereochemical outcome.
Protocol 1: Determination of Reaction Kinetics via HPLC
This protocol describes how to determine the reaction order with respect to the substrate and the nucleophile, thereby distinguishing between SN1 and SN2 rate laws.[9][10]
Materials:
-
This compound (substrate)
-
Sodium cyanide (strong nucleophile)
-
Methanol (B129727) (weak nucleophile and protic solvent)
-
Dimethyl sulfoxide (B87167) (DMSO, aprotic solvent)
-
Internal standard (e.g., undecane)
-
HPLC system with a UV detector and a C18 column
-
Thermostated reaction vessel
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations containing a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio (substrate/internal standard) against the concentration of the substrate.
-
Reaction Setup (SN2 Conditions):
-
In a thermostated vessel at 25°C, prepare a solution of sodium cyanide in DMSO (e.g., 0.2 M).
-
In a separate flask, prepare a solution of this compound and the internal standard in DMSO (e.g., 0.2 M substrate).
-
To initiate the reaction, rapidly mix equal volumes of the two solutions to achieve final concentrations of 0.1 M for both reactants.
-
-
Reaction Monitoring:
-
Immediately after mixing, withdraw an aliquot (e.g., 100 µL), quench it in a vial containing the mobile phase to stop the reaction, and inject it into the HPLC.
-
Repeat this process at regular time intervals (e.g., every 5 minutes) for at least 3 half-lives.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the substrate at each time point.
-
Plot [Substrate] versus time. The initial rate is the negative of the initial slope of this curve.
-
Repeat the experiment while varying the initial concentrations of the substrate (e.g., 0.2 M) and the nucleophile (e.g., 0.2 M) independently.
-
Determine the order of the reaction by observing how the initial rate changes with concentration. A doubling of the rate when either [Substrate] or [Nucleophile] is doubled indicates a first-order dependence on that species, consistent with an SN2 mechanism.[10][11]
-
-
Procedure for SN1 Conditions: Repeat the experiment using methanol as both the solvent and the weak nucleophile. Since the nucleophile concentration is effectively constant, the rate law should simplify to pseudo-first-order in the substrate.
Protocol 2: Product Stereochemical Analysis via Chiral Gas Chromatography (GC)
This protocol is used to determine the ratio of inversion to retention products, which is a direct indicator of the operative mechanism.
Materials:
-
Optically pure (cis or trans) this compound
-
Nucleophile and solvent of choice
-
Gas chromatograph with a chiral stationary phase column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID)
-
Authentic standards of the expected substitution products (both enantiomers/diastereomers if possible)
Procedure:
-
Reaction: In a sealed reaction vessel, combine the optically pure starting material with the desired nucleophile and solvent. Allow the reaction to proceed to completion (monitor by TLC or HPLC).
-
Workup: Quench the reaction (e.g., with water), extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer (e.g., with MgSO₄), and carefully concentrate the solvent under reduced pressure.
-
GC Analysis:
-
Dissolve the crude product mixture in a small volume of a volatile solvent (e.g., hexane).
-
Inject the sample into the chiral GC.
-
Develop a temperature program that effectively separates the starting material and all product stereoisomers.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the substitution products by comparing their retention times to those of authentic standards (if available) or by using GC-MS to confirm their identity.
-
Integrate the peak areas of the product stereoisomers.
-
An SN2 reaction will yield predominantly one stereoisomer, corresponding to inversion of the configuration at the reaction center.[1][12]
-
An SN1 reaction will produce a mixture of stereoisomers (racemization), ideally in a 1:1 ratio, as the planar carbocation can be attacked from either face.[12][13]
-
The ratio of inversion to retention provides a quantitative measure of the contribution of each pathway.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. brainkart.com [brainkart.com]
- 9. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
Application Notes & Protocols: The Utility of 1-Iodo-3-methylcyclohexane in Synthetic Chemistry
Introduction
1-Iodo-3-methylcyclohexane is a saturated cyclic alkyl halide. While a comprehensive review of the scientific literature does not reveal its widespread application in the total synthesis of complex natural products, its structural motif—a secondary alkyl iodide—makes it a potentially valuable building block in synthetic organic chemistry. Secondary alkyl iodides can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document presents a hypothetical application of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the construction of C(sp³)–C(sp²) bonds. Such a transformation is highly relevant in the synthesis of natural product analogues and in drug discovery, where the introduction of saturated carbocyclic fragments can significantly impact a molecule's physicochemical properties.
The protocols and data presented herein are representative and intended to provide a practical guide for researchers exploring the use of secondary alkyl iodides in modern synthetic methodologies.
Hypothetical Application: Suzuki-Miyaura Cross-Coupling
The following section details a hypothetical protocol for the coupling of this compound with a boronic acid to illustrate its potential synthetic utility.
Reaction Scheme:
Experimental Protocol
Objective: To synthesize 1-(3-methylcyclohexyl)-4-methoxybenzene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (mixture of diastereomers)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask was added palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and potassium phosphate tribasic (424 mg, 2.0 mmol, 2.0 equiv). The flask was sealed with a rubber septum, and the atmosphere was evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive pressure of argon, 4-methoxyphenylboronic acid (152 mg, 1.0 mmol, 1.0 equiv) was added to the flask. This was followed by the addition of anhydrous toluene (5 mL) and deionized water (0.5 mL). The mixture was stirred for 10 minutes at room temperature.
-
Substrate Addition: this compound (238 mg, 1.0 mmol, 1.0 equiv) was added dropwise to the stirring reaction mixture via syringe.
-
Reaction Conditions: The Schlenk flask was sealed, and the reaction mixture was heated to 80 °C in a preheated oil bath. The reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After 12 hours, the reaction was cooled to room temperature. The mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product was purified by flash column chromatography on silica (B1680970) gel (eluent: 98:2 hexanes/ethyl acetate) to afford the desired product, 1-(3-methylcyclohexyl)-4-methoxybenzene.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the described Suzuki-Miyaura cross-coupling reaction.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Equiv. |
| This compound | 238.10 | 238 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 152 | 1.0 | 1.0 |
| Palladium(II) acetate | 224.49 | 2.2 | 0.01 | 0.01 |
| RuPhos | 468.61 | 9.3 | 0.02 | 0.02 |
| Potassium phosphate tribasic | 212.27 | 424 | 2.0 | 2.0 |
| Product: 1-(3-methylcyclohexyl)-4-methoxybenzene | 204.31 | 173.7 | 0.85 | - |
| Yield (%) | - | - | - | 85% |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the hypothetical Suzuki-Miyaura coupling protocol.
Simplified Catalytic Cycle
Caption: A simplified representation of the key steps in a Suzuki-Miyaura cross-coupling catalytic cycle.
Application Notes and Protocols for the Reaction of 1-Iodo-3-methylcyclohexane with Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the reaction between 1-iodo-3-methylcyclohexane and sodium ethoxide. This reaction is a classic example of competing bimolecular substitution (SN2) and elimination (E2) pathways. The regioselectivity and stereoselectivity of the reaction are highly dependent on the stereochemistry of the starting material and the reaction conditions. These application notes provide a theoretical framework, a detailed experimental protocol, and an analysis of the expected products.
Introduction
The reaction of haloalkanes with strong bases is a fundamental transformation in organic synthesis, often leading to a mixture of substitution and elimination products. In the case of this compound, a secondary alkyl halide, treatment with sodium ethoxide (NaOEt), a strong base and nucleophile, initiates both E2 and SN2 reaction pathways. The rigid chair conformation of the cyclohexane (B81311) ring system imposes strict stereochemical requirements on the E2 pathway, specifically the need for an anti-periplanar arrangement of the leaving group and a β-hydrogen. This conformational constraint significantly influences the ratio and identity of the resulting alkenes. Understanding and controlling the outcome of this reaction is crucial for the synthesis of specifically substituted cyclohexene (B86901) and cyclohexane derivatives, which are common motifs in pharmaceutical compounds.
Reaction Mechanism and Stereochemistry
The reaction of this compound with sodium ethoxide proceeds via two competing mechanisms:
-
E2 (Bimolecular Elimination): This pathway is favored by the strong basicity of the ethoxide ion. For the E2 reaction to occur in a cyclohexane system, the leaving group (iodine) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must both be in axial positions in the chair conformation. This is known as a trans-diaxial or anti-periplanar arrangement.[1] The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product when a non-sterically hindered base like ethoxide is used.[2][3]
-
SN2 (Bimolecular Nucleophilic Substitution): In this pathway, the ethoxide ion acts as a nucleophile, attacking the carbon atom bonded to the iodine and displacing it in a single step. This results in an inversion of stereochemistry at the reaction center.
The product distribution between elimination and substitution is influenced by factors such as the strength and steric bulk of the base/nucleophile, the nature of the leaving group, the solvent, and the temperature. With a strong, non-bulky base like sodium ethoxide, the E2 pathway is generally competitive with the SN2 pathway for secondary iodides.
Expected Products
The reaction of a mixture of cis and trans-1-iodo-3-methylcyclohexane with sodium ethoxide is expected to yield the following products:
-
Elimination Products (E2):
-
1-methylcyclohexene (Zaitsev product)
-
Substitution Product (SN2):
-
1-ethoxy-3-methylcyclohexane
-
The ratio of these products will depend on the stereoisomeric composition of the starting material.
Influence of Starting Material Stereochemistry:
-
trans-1-Iodo-3-methylcyclohexane: In the most stable chair conformation, both the iodo and methyl groups are in equatorial positions. For E2 elimination to occur, the molecule must ring-flip to a less stable conformation where the iodo group is axial. In this conformation, there are axial β-hydrogens at both C2 and C6. Removal of the axial hydrogen at C2 leads to the formation of the less stable 3-methylcyclohexene. Removal of the axial hydrogen at C6 leads to the more stable, Zaitsev product, 1-methylcyclohexene.
-
cis-1-Iodo-3-methylcyclohexane: In the most stable chair conformation, the iodo group is axial and the methyl group is equatorial. This conformation is pre-disposed for E2 elimination as it already has an axial leaving group. There are axial β-hydrogens at C2 and C6, allowing for the formation of both 3-methylcyclohexene and 1-methylcyclohexene.
Data Presentation
Table 1: Summary of Potential Products and Formation Pathways
| Product Name | Structure | Reaction Pathway | Key Considerations |
| 3-Methylcyclohexene | E2 Elimination | Formed from both cis and trans isomers. Requires an axial iodine and an axial β-hydrogen on the adjacent carbon. | |
| 1-Methylcyclohexene | E2 Elimination (Zaitsev Product) | Generally the major elimination product due to its higher stability. Its formation is also dependent on the availability of an anti-periplanar β-hydrogen. | |
| 1-Ethoxy-3-methylcyclohexane | SN2 Substitution | Results from the nucleophilic attack of the ethoxide ion. Leads to inversion of stereochemistry at the carbon bearing the iodine. |
Experimental Protocols
This protocol describes a general procedure for the reaction of this compound with sodium ethoxide. The starting this compound can be synthesized from 3-methylcyclohexanol (B165635).
Protocol 1: Synthesis of this compound from 3-Methylcyclohexanol
Materials:
-
3-methylcyclohexanol
-
Iodine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 3-methylcyclohexanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to obtain pure this compound.
Protocol 2: Reaction of this compound with Sodium Ethoxide
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol (B145695), anhydrous
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Distilled water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.5 eq) in absolute ethanol under an inert atmosphere.
-
Add this compound (1.0 eq) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC analysis of aliquots.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding distilled water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation (use a cool water bath to avoid loss of volatile alkene products).
-
Analyze the product mixture by GC-MS to determine the relative yields of the elimination and substitution products.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Competing E2 and SN2 pathways for this compound.
Experimental Workflow Diagram
Caption: Workflow for synthesis, reaction, and analysis.
References
Application Notes and Protocol for Grignard Reaction with 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. This protocol details the preparation of 3-methylcyclohexylmagnesium iodide from 1-iodo-3-methylcyclohexane, a secondary alkyl halide. The formation of Grignard reagents from secondary halides can be more challenging than from primary halides due to slower reaction rates and a higher propensity for side reactions, such as elimination and Wurtz-type coupling.[1][2] Therefore, careful control of reaction conditions and effective activation of the magnesium surface are critical for success.[3][4]
This document provides a detailed methodology for the synthesis of 3-methylcyclohexylmagnesium iodide, including essential considerations for handling a sterically hindered substrate. The subsequent reaction of the Grignard reagent with an electrophile is a versatile step for the introduction of the 3-methylcyclohexyl moiety in the synthesis of complex organic molecules, a common requirement in pharmaceutical and materials science research.
Data Presentation
The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of 3-methylcyclohexylmagnesium iodide.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq (e.g., 5.00 g, 22.3 mmol) | Starting alkyl halide. |
| Magnesium Turnings | 1.2 - 1.5 eq (e.g., 0.65 g - 0.81 g) | Excess magnesium is used to ensure complete reaction. |
| Iodine | 1-2 small crystals | Used as a chemical activator for magnesium.[4][5] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (B95107) (THF) | ~50 mL | THF is generally preferred over diethyl ether for less reactive halides.[1][6] |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to gentle warming | Gentle heating may be required to initiate the reaction.[7] |
| Reaction Temperature | 35-45 °C (Gentle reflux of THF) | Maintain a gentle reflux to sustain the reaction. |
| Reaction Time | 2-4 hours | Monitor the consumption of magnesium turnings. |
| Expected Yield | ||
| 3-Methylcyclohexylmagnesium iodide | 70-85% | Yields can vary based on the purity of reagents and adherence to anhydrous conditions. |
Experimental Protocols
Materials and Reagents
-
This compound (freshly distilled or passed through a column of activated alumina (B75360) to remove inhibitors and impurities)
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous diethyl ether (for washing)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer), all flame-dried or oven-dried prior to use.
-
Septa and needles for inert atmosphere techniques.
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation and use of 3-methylcyclohexylmagnesium iodide.
Step-by-Step Protocol
Part A: Preparation of 3-Methylcyclohexylmagnesium Iodide
-
Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours or by flame-drying under a stream of inert gas (Argon or Nitrogen). Allow to cool to room temperature under the inert atmosphere.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl2 or Drierite), and a dropping funnel sealed with a septum. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place the magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add a single, small crystal of iodine. The iodine will serve as a visual indicator of the reaction's initiation and helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[4][5]
-
Initiation: Add a small portion (~5-10 mL) of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel. Add a small amount (~10%) of the alkyl iodide solution to the magnesium suspension.
-
The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color, the appearance of a cloudy gray/brown solution, and potentially the spontaneous boiling of the solvent.[4]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The slow addition is crucial to minimize the Wurtz-type coupling side reaction, where the formed Grignard reagent reacts with the starting alkyl halide.[2][8]
-
After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 2-4 hours, or until most of the magnesium has been consumed.
-
The resulting gray to brownish solution is the Grignard reagent, 3-methylcyclohexylmagnesium iodide, and should be used immediately in the next step.
Part B: Reaction with an Electrophile (General Procedure)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Addition of Electrophile: Dissolve the electrophile (e.g., an aldehyde, ketone, or ester, 1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent. The reaction is often exothermic, so maintain the temperature below 20°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will protonate the alkoxide intermediate and precipitate magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as flash column chromatography or distillation.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and considerations for a successful Grignard reaction with a secondary alkyl halide.
Caption: Logical relationships in the Grignard reaction of a secondary alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Diastereoselectivity in Reactions of 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3-methylcyclohexane is a versatile building block in organic synthesis. Its stereochemistry plays a crucial role in determining the stereochemical outcome of nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding and controlling the diastereoselectivity of these reactions is paramount for the stereocontrolled synthesis of complex molecules, a critical aspect of modern drug development. These application notes provide a detailed overview of the principles governing diastereoselectivity in reactions of cis- and trans-1-iodo-3-methylcyclohexane, along with detailed experimental protocols and illustrative data.
Conformational Analysis and Diastereoselectivity
The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane (B81311) ring. The chair conformation is the most stable, and the substituents (iodine and methyl group) can occupy either axial (a) or equatorial (e) positions.
-
cis-1-Iodo-3-methylcyclohexane: Exists as an equilibrium between two chair conformers: one with an axial iodine and an equatorial methyl group (a,e) and the other with an equatorial iodine and an axial methyl group (e,a). The diequatorial conformation is generally more stable.[1]
-
trans-1-Iodo-3-methylcyclohexane: Also exists in equilibrium between two chair conformers: one with both substituents in equatorial positions (e,e) and the other with both in axial positions (a,a). The diequatorial (e,e) conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.[1]
The diastereoselectivity of subsequent reactions is dictated by the reactivity of these conformers, particularly the accessibility of the reaction center and the required geometric arrangement for the transition state.
Nucleophilic Substitution (SN2) Reactions
SN2 reactions proceed via a backside attack mechanism, resulting in an inversion of stereochemistry at the carbon center.[2] The feasibility and rate of this attack are highly dependent on the steric hindrance around the electrophilic carbon.
Diastereoselectivity in SN2 Reactions of cis-1-Iodo-3-methylcyclohexane
For cis-1-iodo-3-methylcyclohexane, the SN2 reaction will predominantly occur on the conformer that places the iodine atom in the more accessible equatorial position. The nucleophile will attack from the axial face, leading to the formation of a single diastereomer with an axial incoming nucleophile and an equatorial methyl group.
Illustrative Data:
| Starting Material | Nucleophile | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |
| cis-1-Iodo-3-methylcyclohexane | NaN3 | trans-1-Azido-3-methylcyclohexane | >95:5 |
| cis-1-Iodo-3-methylcyclohexane | NaCN | trans-1-Cyano-3-methylcyclohexane | >95:5 |
Elimination (E2) Reactions
E2 reactions are highly stereospecific and require an anti-periplanar arrangement of the leaving group and a β-hydrogen. In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions (trans-diaxial).[3]
Diastereoselectivity in E2 Reactions of trans-1-Iodo-3-methylcyclohexane
The more stable diequatorial conformer of trans-1-iodo-3-methylcyclohexane does not have an axial iodine and therefore cannot directly undergo E2 elimination. The molecule must first flip to the less stable diaxial conformer. In this conformation, there are two different axial β-hydrogens that can be abstracted by a base, leading to two potential alkene products (Zaitsev and Hofmann).
The regioselectivity of the elimination is influenced by the nature of the base. A small, strong base like sodium ethoxide will favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). A bulky base, such as potassium tert-butoxide, will preferentially abstract the less sterically hindered proton, leading to the Hofmann product.
Illustrative Data:
| Starting Material | Base | Major Product | Minor Product | Diastereomeric Ratio (Major:Minor) |
| trans-1-Iodo-3-methylcyclohexane | Sodium Ethoxide | 3-Methylcyclohex-1-ene (Zaitsev) | 4-Methylcyclohex-1-ene | ~80:20 |
| trans-1-Iodo-3-methylcyclohexane | Potassium tert-Butoxide | 4-Methylcyclohex-1-ene (Hofmann) | 3-Methylcyclohex-1-ene | ~70:30 |
Experimental Protocols
Protocol 1: SN2 Azidation of cis-1-Iodo-3-methylcyclohexane
Objective: To synthesize trans-1-azido-3-methylcyclohexane via an SN2 reaction.
Materials:
-
cis-1-Iodo-3-methylcyclohexane
-
Sodium azide (B81097) (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-1-iodo-3-methylcyclohexane (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired trans-1-azido-3-methylcyclohexane.
Protocol 2: E2 Elimination of trans-1-Iodo-3-methylcyclohexane with Sodium Ethoxide
Objective: To perform an E2 elimination reaction on trans-1-iodo-3-methylcyclohexane to yield a mixture of 3-methylcyclohex-1-ene and 4-methylcyclohex-1-ene.
Materials:
-
trans-1-Iodo-3-methylcyclohexane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-1-iodo-3-methylcyclohexane (1.0 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by GC.
-
Upon completion, cool the mixture to room temperature and quench with deionized water.
-
Extract the product with pentane (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solution by rotary evaporation (the alkene products are volatile).
-
Analyze the product mixture by GC to determine the diastereomeric ratio of the resulting alkenes.
Visualizations
Caption: SN2 reaction pathway of cis-1-iodo-3-methylcyclohexane.
Caption: E2 elimination pathways of trans-1-iodo-3-methylcyclohexane.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: 1-Iodo-3-methylcyclohexane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3-methylcyclohexane is a versatile secondary alkylating agent used in organic synthesis to introduce the 3-methylcyclohexyl moiety into a variety of molecular scaffolds. The presence of iodine, a good leaving group, facilitates nucleophilic substitution reactions with a range of nucleophiles, including phenoxides, amines, thiolates, and enolates. This lipophilic C7 cycloaliphatic group can be valuable in drug discovery and development for modulating pharmacokinetic and pharmacodynamic properties of lead compounds. The 3-methylcyclohexyl group can serve as a bioisostere for other cyclic or bulky aliphatic groups, potentially improving membrane permeability and metabolic stability, or providing a three-dimensional scaffold for enhanced target binding.[1]
This document provides detailed application notes and generalized experimental protocols for the use of this compound in key alkylation reactions. It is important to note that as a secondary iodide, this compound is susceptible to competing elimination (E2) reactions, particularly in the presence of strong, sterically hindered bases.[2] Reaction conditions should be carefully optimized to favor the desired substitution (S\textsubscript{N}2) pathway.
General Considerations for Alkylation Reactions
Due to the secondary nature of the iodide, S\textsubscript{N}2 reactions with this compound are sensitive to steric hindrance at both the electrophile and the nucleophile.[3] Competition from E2 elimination is a significant consideration and is favored by strong, bulky bases and higher reaction temperatures.[4] To maximize the yield of the desired alkylated product, the following general principles should be applied:
-
Nucleophile Choice: Strong, non-bulky nucleophiles are preferred to facilitate the S\textsubscript{N}2 pathway.[5]
-
Base Selection: If a base is required to generate the nucleophile in situ, a non-nucleophilic, sterically unhindered base is often optimal. For C-alkylation of enolates, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are used to ensure complete and rapid enolate formation.[6]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally recommended for S\textsubscript{N}2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[7]
-
Temperature: Reactions should typically be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize the competing E2 elimination pathway.
Application 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for preparing ethers via the reaction of an alkoxide with an alkyl halide.[8] The reaction of a substituted phenoxide with this compound yields the corresponding 3-methylcyclohexyl aryl ether.
General Experimental Protocol:
-
Phenoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (B47542) (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Add a slight excess of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and add this compound (1.0-1.2 eq.) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation:
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 25 | 12 | 65 |
| 2 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 24 | 58 |
| 3 | 2-Nitrophenol | NaH | THF | 25 | 18 | 45* |
* Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrate and optimized reaction conditions.
Caption: Williamson Ether Synthesis Workflow.
Application 2: N-Alkylation of Amines
Direct alkylation of amines with this compound can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.[9] To achieve selective mono-alkylation, the use of a non-nucleophilic base to deprotonate the amine or the use of a large excess of the starting amine is often necessary.
General Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine the primary or secondary amine (1.0 eq.), this compound (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a suitable temperature (e.g., 60-100 °C).
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 24 | N-(3-methylcyclohexyl)aniline | 55 |
| 2 | Benzylamine | DIPEA | Acetonitrile | 70 | 18 | N-benzyl-N-(3-methylcyclohexyl)amine | 62 |
| 3 | Morpholine | K₂CO₃ | DMF | 90 | 36 | 4-(3-methylcyclohexyl)morpholine | 48* |
* Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrate and optimized reaction conditions.
Caption: General N-Alkylation Workflow.
Application 3: S-Alkylation of Thiols
The alkylation of thiols to form thioethers (sulfides) is a highly efficient reaction due to the high nucleophilicity of the thiolate anion.[10]
General Experimental Protocol:
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, THF, or DMF.
-
Add a base (1.05 eq.), such as sodium hydroxide, sodium ethoxide, or potassium carbonate, to generate the thiolate anion.
-
Alkylation: To the resulting thiolate solution, add this compound (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude thioether by flash column chromatography or distillation.
Data Presentation:
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOH | Ethanol | 25 | 6 | 85 |
| 2 | Benzyl mercaptan | K₂CO₃ | DMF | 25 | 8 | 88 |
| 3 | Cyclohexanethiol | NaOEt | Ethanol | 50 | 12 | 75* |
* Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrate and optimized reaction conditions.
Caption: S-Alkylation Logical Pathway.
Application 4: C-Alkylation of Enolates
The C-alkylation of ketone and ester enolates is a powerful method for carbon-carbon bond formation.[11] Due to the propensity for self-condensation and the potential for O-alkylation, the choice of base and reaction conditions is critical. The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is standard practice to ensure rapid and complete formation of the kinetic enolate.
General Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, prepare a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C.
-
Add a solution of the ketone or ester (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add this compound (1.0-1.2 eq.) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | -78 to 25 | 12 | 70 |
| 2 | Acetophenone | LDA | THF | -78 to 25 | 16 | 65 |
| 3 | Ethyl acetate | LDA | THF | -78 to 25 | 18 | 50* |
* Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific substrate and optimized reaction conditions.
Caption: C-Alkylation Experimental Workflow.
Biological Activity Context
While specific biological activities of compounds directly synthesized using this compound as an alkylating agent are not extensively documented, the 3-methylcyclohexyl moiety is present in various biologically active molecules. For instance, cyclohexane (B81311) derivatives are explored for their antimicrobial properties, where the lipophilicity of the cyclohexyl group may enhance interaction with microbial membranes.[12] Additionally, compounds containing a substituted cyclohexyl ring have been investigated as μ-opioid receptor antagonists.[1] The introduction of the 3-methylcyclohexyl group can be a strategic modification in medicinal chemistry to explore structure-activity relationships and optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
Conclusion
This compound is a useful, albeit moderately reactive, secondary alkylating agent for the introduction of the 3-methylcyclohexyl group. Its application requires careful consideration of reaction conditions to favor S\textsubscript{N}2 over E2 pathways. The generalized protocols provided herein serve as a starting point for the development of specific synthetic procedures. The incorporation of the 3-methylcyclohexyl moiety can be a valuable strategy in the design and synthesis of novel compounds for biological evaluation.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemistry.coach [chemistry.coach]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Elimination Reactions with Bulky Bases
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Elimination reactions are fundamental transformations in organic synthesis, enabling the formation of alkenes, which are versatile intermediates in the construction of complex molecules. The regiochemical outcome of these reactions, dictating the position of the newly formed double bond, is highly dependent on the steric and electronic properties of the substrate and the base employed. While smaller, unhindered bases typically favor the formation of the more substituted, thermodynamically stable alkene (Zaitsev product), bulky bases exhibit a pronounced preference for the formation of the less substituted, kinetically favored alkene (Hofmann product). This regioselectivity arises from the steric hindrance imposed by the bulky base, which preferentially abstracts a proton from the least sterically encumbered β-carbon.
These application notes provide a comprehensive overview of the mechanism of elimination reactions with bulky bases, present quantitative data on product distributions, detail experimental protocols for commonly used bulky bases, and highlight their application in the synthesis of complex molecules relevant to drug development.
II. Mechanism of Elimination with Bulky Bases: The E2 Pathway
Elimination reactions promoted by bulky bases predominantly proceed through a concerted, bimolecular (E2) mechanism. In this single-step process, the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, leading to the formation of a π-bond.
A critical stereoelectronic requirement for the E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group. This alignment allows for optimal overlap of the developing p-orbitals in the transition state.
The regioselectivity of the E2 reaction is governed by the steric accessibility of the β-protons. Bulky bases, such as potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), experience significant steric repulsion when approaching sterically hindered β-protons. Consequently, they preferentially abstract protons from less substituted β-carbons, leading to the formation of the Hofmann product.
III. Data Presentation: Regioselectivity of Bulky Bases
The choice of base has a profound impact on the ratio of Hofmann to Zaitsev products. The following table summarizes quantitative data from the literature, illustrating the regioselectivity of various bulky bases in E2 elimination reactions.
| Substrate | Base | Solvent | Temperature (°C) | Hofmann Product (%) | Zaitsev Product (%) |
| 2-Bromobutane | KOtBu | t-BuOH | 70 | 53 | 47 |
| 2-Bromopentane | KOtBu | t-BuOH | 70 | 66 | 34 |
| 2-Bromo-2-methylbutane (B1582447) | KOtBu | t-BuOH | 70 | 72 | 28 |
| 1-Bromo-1-methylcyclohexane | KOtBu | DMSO | 50 | 91 | 9 |
| 2-Bromo-2,3-dimethylbutane | KOtBu | t-BuOH | 70 | 80 | 20 |
| 2-Bromooctane | DBU | Toluene (B28343) | 110 | 75 | 25 |
| 2-Bromooctane | DBN | Toluene | 110 | 70 | 30 |
IV. Experimental Protocols
A. General Considerations:
-
Anhydrous Conditions: Bulky bases such as KOtBu and LDA are highly reactive towards water and protic solvents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Safety Precautions: Bulky bases are often corrosive and flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
B. Protocol 1: E2 Elimination of an Alkyl Halide using Potassium tert-Butoxide (KOtBu)
This protocol describes the dehydrobromination of 2-bromo-2-methylbutane to yield a mixture of 2-methyl-1-butene (B49056) (Hofmann product) and 2-methyl-2-butene (B146552) (Zaitsev product).
-
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide (1 M solution in tert-butanol (B103910) or solid)
-
Anhydrous tert-butanol (if using solid KOtBu)
-
Anhydrous diethyl ether or pentane (B18724)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (1.2 equivalents).
-
If using solid KOtBu, add anhydrous tert-butanol to dissolve the base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylbutane (1.0 equivalent) in the reaction solvent to the stirred solution of the base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product ratio can be determined by ¹H NMR spectroscopy or GC analysis.
-
C. Protocol 2: E2 Elimination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol outlines a general procedure for the DBU-mediated elimination of a secondary alkyl halide.
-
Materials:
-
Secondary alkyl halide (e.g., 2-bromooctane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the secondary alkyl halide (1.0 equivalent) in anhydrous toluene or THF in a round-bottomed flask under a nitrogen atmosphere, add DBU (1.5 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
-
V. Applications in Drug Development and Natural Product Synthesis
The regioselective formation of less substituted alkenes using bulky bases is a powerful strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.
A. Synthesis of a Taxol Precursor:
In the total synthesis of the anticancer drug Taxol, a bulky base was employed to effect a crucial elimination step. The use of potassium tert-butoxide (KOt-Bu) facilitated the formation of a key intermediate by promoting a Hofmann-type elimination, demonstrating the utility of this methodology in the construction of highly functionalized and sterically complex scaffolds.
B. Synthesis of (+)-Lycoflexine:
While not a direct elimination on an alkyl halide, the principles of sterically controlled reactions are evident in the synthesis of the Lycopodium alkaloid (+)-lycoflexine. The synthesis of this complex natural product involves several intricate steps where control of stereochemistry and regiochemistry is paramount. Methodologies that rely on sterically demanding reagents to influence the outcome of reactions are frequently employed in such syntheses.
VI. Conclusion
Elimination reactions with bulky bases are an indispensable tool in modern organic synthesis, providing a reliable method for the regioselective formation of less substituted alkenes. The principles of steric hindrance and the concerted E2 mechanism underpin the predictable outcome of these reactions. The protocols and data presented herein offer a practical guide for researchers in academia and industry to effectively utilize bulky bases in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The ability to control the regiochemical outcome of elimination reactions is crucial for the efficient and elegant construction of complex molecular architectures.
Synthetic Utility of 1-Iodo-3-methylcyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3-methylcyclohexane is a versatile cyclic alkyl iodide that serves as a valuable building block in organic synthesis. Its utility stems from the presence of an iodine atom, which is an excellent leaving group in both nucleophilic substitution and elimination reactions. This allows for the strategic introduction of the 3-methylcyclohexyl moiety into a wide range of molecular scaffolds. Furthermore, the carbon-iodine bond is amenable to the formation of organometallic reagents, such as Grignard reagents, which are powerful nucleophiles for the construction of new carbon-carbon bonds. These application notes provide an overview of the synthetic applications of this compound, complete with detailed experimental protocols for its synthesis and key transformations.
Key Synthetic Applications
The primary synthetic applications of this compound can be categorized as follows:
-
Nucleophilic Substitution Reactions: The compound can react with a variety of nucleophiles to introduce new functional groups at the C1 position of the cyclohexane (B81311) ring.
-
Elimination Reactions: Treatment with a base leads to the formation of methylcyclohexene isomers, with the regioselectivity being dependent on the steric bulk of the base.
-
Formation of Organometallic Reagents: It can be converted into a Grignard reagent, which can then be used in coupling reactions with various electrophiles.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methylcyclohexanol | Triphenylphosphine (B44618), Iodine, 1-Methyl-1H-imidazole | Dichloromethane | 0 | 4 | 68 | --INVALID-LINK-- |
Table 2: Regioselectivity in Elimination Reactions of Alkyl Iodides*
| Substrate | Base | Major Product (Saytzeff) | Minor Product (Hofmann) | Rationale |
| 1-Iodo-1-methylcyclohexane | Sodium Ethoxide (NaOEt) | 1-Methylcyclohex-1-ene | Methylenecyclohexane | Small, unhindered base favors the more stable, more substituted alkene.[1][2] |
| 1-Iodo-1-methylcyclohexane | Potassium tert-Butoxide (KOtBu) | 1-Methylcyclohex-1-ene | Methylenecyclohexane | Bulky, hindered base favors the formation of the less substituted, sterically more accessible alkene.[1][2] |
*Data is based on the analogous compound 1-iodo-1-methylcyclohexane to illustrate the general principles of regioselectivity that apply to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from m-Methylcyclohexanol
This protocol describes the conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.
Materials:
-
m-Methylcyclohexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
1-Methyl-1H-imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-methyl-1H-imidazole (1.2 eq) to the stirred suspension.
-
Slowly add solid iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
To this mixture, add m-methylcyclohexanol (1.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Elimination Reaction to Form Methylcyclohexenes (Generalized)
This protocol outlines a general procedure for the base-induced elimination of hydrogen iodide from this compound. The choice of base will influence the product distribution.
Materials:
-
This compound
-
Base (e.g., Sodium ethoxide or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Ethanol for sodium ethoxide, or tert-butanol (B103910) for potassium tert-butoxide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (1.5 eq) in the appropriate anhydrous solvent.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation due to the volatility of the alkene products.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of alkene isomers.
Protocol 3: Formation and Reaction of 3-Methylcyclohexylmagnesium Iodide (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile, such as benzaldehyde (B42025). This procedure is adapted from protocols for similar alkyl iodides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
Part A: Grignard Reagent Formation
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: Regioselectivity in Elimination Reactions.
Caption: Grignard Reagent Formation and Coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodo-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodo-3-methylcyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of reagents. 3. Inefficient work-up procedure. | 1. Increase reaction time or temperature. 2. Use fresh reagents, particularly the iodinating agent. 3. Ensure proper extraction and isolation of the product. |
| Presence of Unreacted 3-Methylcyclohexanol (B165635) | 1. Insufficient amount of iodinating agent. 2. Short reaction time. | 1. Use a slight excess of the iodinating agent. 2. Monitor the reaction by TLC or GC to ensure completion. |
| Product Contaminated with Alkene Impurities | 1. Elimination side reactions (E1 or E2) are competing with substitution (SN1 or SN2). This is more prevalent at higher temperatures. 2. Use of a strong acid catalyst can promote dehydration. | 1. Maintain a lower reaction temperature. 2. For the Appel reaction, ensure slow addition of reagents. 3. Consider using a less acidic iodinating system if possible. |
| Isomeric Impurity (1-Iodo-1-methylcyclohexane) Detected | 1. Formation of 3-methylcyclohexene (B1581247) as a byproduct, followed by the addition of HI which can lead to a hydride shift and the formation of the more stable tertiary carbocation. | 1. Minimize the formation of alkene byproducts by controlling the reaction temperature. 2. Purify the final product using fractional distillation to separate the isomers. |
| Difficulty in Purifying the Product | 1. Close boiling points of the desired product and its isomers (e.g., 1-iodo-1-methylcyclohexane and alkene byproducts). 2. Presence of non-volatile impurities (e.g., triphenylphosphine (B44618) oxide from the Appel reaction). | 1. Employ fractional distillation with an efficient column for separating isomers. 2. For non-volatile impurities, use column chromatography or perform a preliminary purification step like filtration through a silica (B1680970) plug. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 3-methylcyclohexanol?
A1: The most common impurities include unreacted starting material (3-methylcyclohexanol), elimination byproducts (primarily 3-methylcyclohexene and other isomeric alkenes), and a rearranged isomer (1-iodo-1-methylcyclohexane). If using the Appel reaction (triphenylphosphine and iodine), triphenylphosphine oxide will also be a major byproduct.
Q2: Why is 1-iodo-1-methylcyclohexane observed as an impurity?
A2: This impurity typically arises from a side reaction. First, the starting alcohol (3-methylcyclohexanol) undergoes an elimination reaction to form 3-methylcyclohexene. Then, the hydrogen iodide (HI) present in the reaction mixture can react with this alkene. This addition can proceed via a mechanism that involves a hydride shift to form a more stable tertiary carbocation, which then reacts with iodide to yield 1-iodo-1-methylcyclohexane.
Q3: How can I minimize the formation of alkene byproducts?
A3: The formation of alkene byproducts is a result of elimination reactions, which are often favored at higher temperatures. To minimize these side reactions, it is crucial to maintain careful control over the reaction temperature, keeping it as low as is practical for the substitution reaction to proceed.
Q4: What is the best method for purifying the crude this compound?
A4: Due to the likely presence of isomeric impurities with close boiling points, fractional distillation is the recommended method for achieving high purity. For removing non-volatile byproducts like triphenylphosphine oxide, a preliminary purification by column chromatography or filtration through a plug of silica gel before distillation is effective.
Q5: My purified product turns brown over time. What is the cause and how can I prevent it?
A5: Alkyl iodides can be sensitive to light and air, leading to decomposition that releases free iodine, which imparts a brown or purplish color. It is recommended to store the purified product in a dark, airtight container, preferably under an inert atmosphere (like nitrogen or argon) and at a low temperature.
Data Presentation
The following table provides a representative impurity profile for the synthesis of this compound, as might be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Actual values will vary based on reaction conditions.
| Compound | Retention Time (min) | Typical Abundance (%) | Key Mass Fragments (m/z) |
| 3-Methylcyclohexene | 5.2 | 5 - 15 | 96, 81, 67 |
| 3-Methylcyclohexanol | 7.8 | < 5 (if reaction is complete) | 114, 96, 81, 71 |
| This compound | 10.5 | 70 - 90 | 224, 97, 81, 69 |
| 1-Iodo-1-methylcyclohexane | 10.8 | 2 - 10 | 224, 97, 81, 69 |
Experimental Protocols
Synthesis of this compound via the Appel Reaction
This protocol is based on the conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.
Materials:
-
3-methylcyclohexanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine (1.1 eq) and imidazole (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid iodine (1.1 eq) in portions. The solution will turn dark brown.
-
Once the iodine is fully dissolved, add 3-methylcyclohexanol (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color should disappear.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a suitable fractionating column (e.g., a Vigreux or packed column).
-
Transfer the crude product to the distillation flask.
-
Carefully heat the flask and collect the fractions. The forerun may contain lower-boiling alkene impurities.
-
Collect the main fraction at the expected boiling point of this compound.
-
Analyze the purity of the collected fractions by GC-MS.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
Reaction Pathway and Side Reactions
Caption: Reaction pathways showing the formation of the desired product and key impurities during the synthesis.
preventing side reactions in 1-Iodo-3-methylcyclohexane Grignard formation
Technical Support Center: Grignard Reaction Troubleshooting
Topic: Preventing Side Reactions in 1-Iodo-3-methylcyclohexane Grignard Formation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize side reactions during the formation of the Grignard reagent from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when preparing the Grignard reagent from this compound?
A1: The most significant side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting this compound to form a dimer (3,3'-dimethyl-1,1'-bicyclohexane).[1][2] This not only consumes the desired reagent but also complicates product purification.[2] Other potential side reactions include reaction with moisture or oxygen, which underscores the importance of anhydrous and inert conditions.[3][4]
Q2: How does the choice of solvent affect the formation of the Grignard reagent and potential side reactions?
A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[5][6] Tetrahydrofuran (B95107) (THF) is often preferred for its ability to better solvate and stabilize the Grignard complex compared to diethyl ether (Et₂O).[7][8] However, for some substrates, THF can promote Wurtz coupling.[2][7] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can sometimes offer superior performance in suppressing this side reaction.[7]
Q3: Why is the initiation of the Grignard reaction sometimes difficult, and how can it be facilitated?
A3: Difficulty in initiating the reaction is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[9][10] This layer inhibits the reaction with the alkyl halide.[4] To activate the magnesium, several methods can be employed, such as the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring to scratch the surface.[9][10][11] Using fresh, high-purity magnesium is also crucial.[12]
Q4: What is the effect of temperature on the Grignard reaction with this compound?
A4: The formation of a Grignard reagent is an exothermic process.[2][3] While some initial heating may be required to initiate the reaction, the temperature should be carefully controlled.[2] Elevated temperatures can accelerate the rate of the Wurtz coupling side reaction.[2][3] Therefore, maintaining a gentle reflux or using a cooling bath is often necessary to maximize the yield of the desired Grignard reagent.[2]
Troubleshooting Guide
Problem 1: Low or no yield of the Grignard reagent.
-
Possible Cause: Presence of moisture in the glassware or solvent. Grignard reagents are highly reactive with water.[4][6]
-
Solution: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents.[13]
-
-
Possible Cause: Inactive magnesium surface due to an oxide layer.[4][10]
-
Solution: Activate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[4][9] The disappearance of the iodine color or the observation of ethylene (B1197577) bubbles indicates activation.[9]
-
-
Possible Cause: The alkyl iodide is not reactive enough under the current conditions.
Problem 2: Significant formation of the Wurtz coupling product (3,3'-dimethyl-1,1'-bicyclohexane).
-
Possible Cause: High local concentration of this compound.
-
Possible Cause: Elevated reaction temperature.
-
Solution: Maintain a controlled temperature. If the reaction becomes too vigorous, slow the addition rate and use a cooling bath to prevent overheating, which favors the Wurtz coupling reaction.[2]
-
Problem 3: The reaction starts but then stops prematurely.
-
Possible Cause: Insufficient magnesium surface area.
-
Solution: Ensure the magnesium turnings are not clumped together and are well-stirred to provide a continuously available reactive surface.
-
-
Possible Cause: Impurities in the reagents or solvent.
-
Solution: Use high-purity reagents and anhydrous solvents. Impurities can quench the Grignard reagent as it forms.
-
Quantitative Data Summary
The following table summarizes expected outcomes based on variations in key reaction parameters for the formation of 3-methylcyclohexylmagnesium iodide. Yields are illustrative and can vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyl-THF | THF and 2-MeTHF generally provide better stabilization.[7][8] 2-MeTHF may reduce Wurtz coupling.[7] |
| Addition Rate | Rapid (10 min) | Moderate (30 min) | Slow (60 min) | Slower addition rates minimize the concentration of the alkyl iodide, thus reducing Wurtz coupling and increasing the yield of the Grignard reagent.[2][8] |
| Temperature | Reflux (35°C for Et₂O) | Room Temperature | 0 °C (with cooling) | Lower temperatures can suppress the exothermic Wurtz coupling reaction, though initiation may be slower.[2] |
| Expected Yield (%) | 60-70% | 80-90% | 85-95% | A combination of a suitable solvent, slow addition, and controlled temperature (Condition C) is expected to give the highest yield. |
Experimental Protocol
Preparation of 3-methylcyclohexylmagnesium iodide
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Thoroughly flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
-
Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to the flask to activate the magnesium.[2]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
-
Reaction Initiation:
-
Add a small portion (~5-10%) of the this compound solution to the magnesium turnings.
-
Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed, indicating the start of the reaction. The mixture will become cloudy and grey.[2]
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, reduce the addition rate and, if necessary, cool the flask with a water bath.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
The resulting grey, cloudy suspension is the 3-methylcyclohexylmagnesium iodide Grignard reagent, which should be used immediately in the subsequent reaction step.
-
Visualizations
Caption: Reaction pathways in the formation of 3-methylcyclohexylmagnesium iodide.
Caption: Troubleshooting workflow for optimizing Grignard reagent formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 6. byjus.com [byjus.com]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Iodo-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-Iodo-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the direct conversion of 3-methylcyclohexanol (B165635) and the Finkelstein reaction.
-
Direct Conversion of 3-Methylcyclohexanol: This approach involves the substitution of the hydroxyl group of 3-methylcyclohexanol with iodine. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂).[1] Another method involves the use of red phosphorus and iodine to generate phosphorus triiodide (PI₃) in situ, which then reacts with the alcohol.[2]
-
Finkelstein Reaction: This is a halogen exchange reaction where a precursor, typically 1-chloro- or 1-bromo-3-methylcyclohexane, is converted to this compound using an iodide salt, most commonly sodium iodide (NaI) in acetone.[3][4] The reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone.[3]
Q2: What are the main side reactions that can lower the yield of this compound?
A2: The primary side reaction of concern is the elimination of HI to form 3-methylcyclohexene. This is particularly prevalent when using harsh reaction conditions, such as high temperatures or strong acids. In the Appel reaction, incomplete conversion and the formation of triphenylphosphine oxide as a byproduct that can complicate purification are also concerns.[5]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. For reactions involving triphenylphosphine, such as the Appel reaction, a primary challenge is the removal of the triphenylphosphine oxide byproduct. This can be addressed by:
-
Precipitating the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or a mixture of hexane and ether, followed by filtration.[6][7]
-
Complexation of triphenylphosphine oxide with salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to facilitate its removal by filtration.[6][8]
Q4: How should I store this compound to prevent decomposition?
A4: Alkyl iodides can be sensitive to light and air, leading to decomposition over time, often indicated by a purple or brownish tint due to the formation of iodine. It is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Adding a small piece of copper wire can help to scavenge any iodine that may form.
Troubleshooting Guides
Low Yield in the Synthesis of this compound
Problem: The final isolated yield of this compound is significantly lower than expected.
Below is a troubleshooting workflow to diagnose and address potential causes for low yield.
References
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of 1-Iodo-3-methylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies in the stereoselective synthesis of 1-iodo-3-methylcyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers of this compound, and which is thermodynamically more stable?
A1: The main stereoisomers are cis-1-iodo-3-methylcyclohexane and trans-1-iodo-3-methylcyclohexane. In the cis isomer, both the iodo and methyl groups can occupy equatorial positions in the most stable chair conformation, minimizing steric strain. In the trans isomer, one substituent must be in an axial position, leading to greater steric hindrance. Therefore, the cis isomer is generally the thermodynamically more stable of the two.
Q2: What are the primary synthetic routes to this compound?
A2: The two most common laboratory-scale synthetic routes are:
-
Nucleophilic Substitution of 3-methylcyclohexanol: This typically involves reacting the alcohol with a source of iodine, such as triphenylphosphine (B44618) and iodine (the Appel reaction) or using phosphorus and iodine. The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting alcohol and the reaction mechanism.
-
Hydroiodination of 3-methylcyclohexene (B1581247): This involves the electrophilic addition of hydrogen iodide (HI) across the double bond of 3-methylcyclohexene. The regioselectivity is governed by Markovnikov's rule, but controlling the stereoselectivity can be challenging.
Q3: How can I control the stereochemical outcome of the synthesis?
A3: Stereocontrol is the primary challenge in this synthesis.
-
For the nucleophilic substitution route , using a stereochemically pure starting material (either cis- or trans-3-methylcyclohexanol) is crucial. Reactions that proceed via an SN2 mechanism, such as the Appel reaction, will result in an inversion of configuration at the carbon atom bearing the hydroxyl group.
-
For the hydroiodination route , the stereoselectivity can be influenced by kinetic versus thermodynamic control. Low temperatures and short reaction times tend to favor the kinetically controlled product, while higher temperatures and longer reaction times allow for equilibration to the more thermodynamically stable product.
Q4: How can I determine the diastereomeric ratio of my product mixture?
A4: The most effective method for determining the diastereomeric ratio (cis to trans) is through 1H and 13C NMR spectroscopy. The chemical shifts and coupling constants of the protons and carbons, particularly at the C1 and C3 positions, are distinct for the cis and trans isomers.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Synthesis
Symptoms:
-
The 1H or 13C NMR spectrum of the purified product shows a mixture of cis and trans isomers with a ratio close to 1:1.
-
Difficulty in isolating a single pure stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| For Nucleophilic Substitution: | |
| Starting material is a mixture of alcohol stereoisomers. | Use a stereochemically pure starting material (cis- or trans-3-methylcyclohexanol). |
| Reaction conditions are promoting a mixed SN1/SN2 mechanism. | Employ reaction conditions that strongly favor an SN2 pathway, such as the Appel reaction, which is known for its clean inversion of stereochemistry.[1][2] |
| For Hydroiodination: | |
| Reaction conditions are not optimized for kinetic or thermodynamic control. | To favor the kinetic product, conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) with a short reaction time. For the thermodynamic product, use a higher temperature and allow the reaction to stir for a longer period to reach equilibrium. |
Issue 2: Low or No Yield of this compound
Symptoms:
-
Little to no product is observed by TLC or NMR analysis of the crude reaction mixture.
-
Isolation of a significant amount of starting material or unidentifiable side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| General Issues: | |
| Reagents are old or of poor quality. | Use freshly opened or purified reagents. Iodine should be sublimed if it appears discolored. Triphenylphosphine can be recrystallized. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| For Nucleophilic Substitution: | |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress by TLC. |
| Formation of elimination side products (3-methylcyclohexene). | Use milder reaction conditions. For the Appel reaction, adding a weak, non-nucleophilic base like imidazole (B134444) can sometimes suppress elimination. |
| For Hydroiodination: | |
| Reagent (HI) has decomposed. | Use a fresh, stabilized solution of HI. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of trans-1-Iodo-3-methylcyclohexane from cis-3-methylcyclohexanol (B1605476) via the Appel Reaction
This protocol is designed to produce the trans isomer through an SN2 inversion of the cis alcohol.
Materials:
-
cis-3-methylcyclohexanol
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid iodine (1.2 eq.) in portions. The solution should turn dark brown.
-
Add a solution of cis-3-methylcyclohexanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution to neutralize any excess iodine.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure trans-1-iodo-3-methylcyclohexane.
Expected Outcome:
-
The reaction should yield the trans isomer with high diastereoselectivity due to the inversion of stereochemistry in the SN2 reaction.
Protocol 2: Synthesis of this compound via Hydroiodination of 3-methylcyclohexene
This protocol will likely yield a mixture of cis and trans isomers. The ratio can be influenced by the reaction conditions.
Materials:
-
3-methylcyclohexene
-
Hydroiodic acid (HI, 57% in water or a solution in a suitable solvent)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 3-methylcyclohexene (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydroiodic acid (1.1 eq.) dropwise with vigorous stirring.
-
Stir the reaction at 0 °C for 1-2 hours (for kinetic control) or allow it to warm to room temperature and stir for an extended period (for thermodynamic control). Monitor by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Wash the organic layer with saturated aqueous Na2S2O3 solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the cis and trans isomers.
Data Presentation
Table 1: Representative 13C NMR Chemical Shifts (ppm) for cis- and trans-1-Iodo-3-methylcyclohexane
| Carbon | cis-1-Iodo-3-methylcyclohexane | trans-1-Iodo-3-methylcyclohexane |
| C1 (C-I) | ~35 | ~40 |
| C3 (C-CH3) | ~30 | ~32 |
| CH3 | ~22 | ~20 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low diastereoselectivity.
References
Technical Support Center: 1-Iodo-3-methylcyclohexane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 1-Iodo-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: To ensure the stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. To further minimize degradation, storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice.
Q2: How stable is this compound at room temperature?
A2: this compound is one of the less stable alkyl halides.[1] At room temperature, it is susceptible to gradual decomposition, especially when exposed to light and air. This can lead to discoloration (often turning yellowish or brownish due to the formation of iodine) and a decrease in purity over time. For this reason, prolonged storage at room temperature is not advised.
Q3: What are the primary degradation products of this compound?
A3: The main degradation pathways for this compound are hydrolysis and elimination. Hydrolysis, caused by reaction with moisture, results in the formation of 3-methylcyclohexanol (B165635) and hydrogen iodide. Elimination reactions, which can be prompted by heat or basic impurities, lead to the formation of 3-methylcyclohexene (B1581247) and hydrogen iodide.
Q4: Can I use a stabilizer with this compound?
A4: Yes, the use of a stabilizer is a common practice to extend the shelf-life of iodoalkanes. Small amounts of copper, often in the form of chips or powder, can be added to the storage container. Copper acts as a scavenger for iodine and free radicals, which can catalyze decomposition.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is sensitive to light, particularly UV light. Exposure to light can initiate free-radical chain reactions, accelerating its decomposition. Therefore, it is imperative to store the compound in amber-colored glass bottles or in a light-proof container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the compound (yellow to brown) | Decomposition leading to the formation of elemental iodine (I₂). This is often accelerated by exposure to light, heat, or air. | While the compound might still be usable for some applications depending on the required purity, it is best to purify it by passing it through a short column of activated alumina (B75360) or by washing with a sodium thiosulfate (B1220275) solution to remove the iodine. For future prevention, ensure storage in a dark, cool place under an inert atmosphere. |
| Low yield in a Grignard reaction | The presence of moisture in the this compound or the reaction setup, which quenches the Grignard reagent. Degradation of the starting material could also be a factor. | Ensure the this compound is anhydrous. If it has been stored for a long time, consider purifying it before use. All glassware and solvents for the Grignard reaction must be scrupulously dried. |
| Formation of an alkene byproduct in a substitution reaction | Elimination reaction (E2) competing with the desired substitution reaction (SN2). This can be favored by elevated temperatures or the use of a sterically hindered or strong base as the nucleophile. | Use a less hindered, good nucleophile that is a weak base. Keep the reaction temperature as low as possible to favor the substitution pathway. |
| Inconsistent reaction outcomes | The purity of this compound may have decreased over time due to improper storage. | Before use, it is advisable to check the purity of the compound, for instance, by gas chromatography (GC) or NMR spectroscopy. If impurities are detected, purification is recommended. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Increased temperature accelerates decomposition through both hydrolysis and elimination pathways. | Store at low temperatures, preferably refrigerated (2-8 °C). |
| Light (UV) | Promotes the homolytic cleavage of the C-I bond, leading to free-radical mediated decomposition. | Store in amber glass containers or in the dark. |
| Moisture | Reacts with the compound via nucleophilic substitution (hydrolysis) to form 3-methylcyclohexanol and HI. | Store in a tightly sealed container in a dry environment. Handle under an inert atmosphere. |
| Oxygen | Can participate in and promote free-radical degradation pathways. | Store under an inert atmosphere such as argon or nitrogen. |
| Basic Impurities | Can promote the elimination reaction to form 3-methylcyclohexene. | Ensure glassware is clean and free of basic residues. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Grignard Reagent
This protocol outlines a general method for preparing a Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Glassware (three-necked flask, condenser, dropping funnel), oven-dried
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Assemble the dry glassware and flush the system with an inert gas.
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Glassware (round-bottom flask, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up the reaction flask with a condenser under an inert atmosphere.
-
Dissolve the nucleophile in the chosen solvent in the reaction flask.
-
Add this compound to the solution.
-
Heat the reaction mixture to the desired temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by pouring it into water and extracting the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for Grignard reagent synthesis.
References
Technical Support Center: Elimination Reactions of 1-Iodo-3-methylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elimination reactions of 1-iodo-3-methylcyclohexane.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the elimination reactions of this compound, helping you identify and resolve potential side products and unexpected outcomes.
FAQs
Q1: What are the expected major products from the elimination of this compound?
The major products depend on the stereochemistry of the starting material (cis or trans) and the base used. For E2 reactions, the anti-periplanar arrangement of the departing hydrogen and iodide is crucial.
-
With a non-hindered base like sodium ethoxide (NaOEt), the reaction generally follows Zaitsev's rule, favoring the most substituted alkene.
-
With a bulky base like potassium tert-butoxide (t-BuOK), the reaction favors the Hofmann product, which is the less substituted alkene, due to steric hindrance.[1][2]
Q2: Why am I observing a different major product than predicted by Zaitsev's rule?
This is a common observation in cyclohexane (B81311) systems and is often due to stereochemical constraints. For an E2 elimination to occur, the hydrogen to be removed and the leaving group (iodide) must be in a trans-diaxial (anti-periplanar) orientation.[3][4] If the most stable chair conformation of your starting material does not allow for this arrangement to form the Zaitsev product, the reaction will proceed through a less stable conformer or yield a different product dictated by an available anti-periplanar hydrogen.[5]
For instance, in trans-1-iodo-2-methylcyclohexane, the reaction with a strong base is slower than its cis-isomer and yields the less substituted 3-methylcyclohexene (B1581247) as the major product, contrary to Zaitsev's rule.[6] This is because the required trans-diaxial arrangement for the formation of the more stable 1-methylcyclohexene is highly disfavored.[6]
Q3: I am using a bulky base (t-BuOK) but still see a significant amount of the Zaitsev product. What could be the reason?
Several factors could contribute to this:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric hindrance, leading to a higher proportion of the thermodynamically more stable Zaitsev product.
-
Reaction Time: Longer reaction times might allow for equilibration towards the more stable alkene.
-
Base Purity and Concentration: Impurities in the base or a lower effective concentration might alter the reaction's selectivity.
-
Presence of Water: Traces of water can react with the tert-butoxide, forming the smaller and less selective hydroxide (B78521) ion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of alkene products | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is fresh and of high purity. |
| Side reactions (e.g., SN2 substitution). | Use a more sterically hindered base. For E2, ensure a high concentration of a strong base. | |
| Unexpected product ratio (Zaitsev vs. Hofmann) | Steric hindrance of the base not as expected. | Verify the purity and concentration of the bulky base. Ensure anhydrous reaction conditions. |
| Stereochemistry of the starting material. | Confirm the stereochemistry of your this compound isomer. The required anti-periplanar geometry dictates the possible products. | |
| Formation of multiple unexpected side products | Isomerization of the starting material or products. | Analyze the starting material for purity. Check for acidic or basic impurities that could catalyze isomerization. |
| Competing E1 and E2 mechanisms. | To favor E2, use a high concentration of a strong, non-polarizable base. To favor E1, use a weak base in a polar protic solvent. |
Data Presentation: Predicted Product Distribution
The following table summarizes the expected major and minor alkene products from the E2 elimination of cis- and trans-1-iodo-3-methylcyclohexane with different bases. The predictions are based on the principles of stereochemistry in E2 reactions and the steric effects of the bases.
| Starting Material | Base | Major Product(s) | Minor Product(s) | Rationale |
| cis-1-Iodo-3-methylcyclohexane | Sodium Ethoxide (NaOEt) | 3-Methylcyclohexene | 4-Methylcyclohexene | The most stable chair conformation has both iodo and methyl groups equatorial. For E2, a ring flip is required to place the iodo group in the axial position. This allows for anti-periplanar elimination of hydrogens at C2 and C6, leading to 3-methylcyclohexene as the major, more substituted (Zaitsev) product. Elimination at C4 is also possible but leads to a less substituted alkene. |
| cis-1-Iodo-3-methylcyclohexane | Potassium tert-Butoxide (t-BuOK) | 4-Methylcyclohexene | 3-Methylcyclohexene | The bulky base will preferentially abstract the sterically less hindered axial proton at C4 in the reactive conformer, leading to the Hofmann product. |
| trans-1-Iodo-3-methylcyclohexane | Sodium Ethoxide (NaOEt) | 3-Methylcyclohexene | 4-Methylcyclohexene | The most stable chair conformation has the iodo group axial and the methyl group equatorial. This conformation is reactive for E2. Anti-periplanar hydrogens are available at C2 and C6, leading to the Zaitsev product, 3-methylcyclohexene. |
| trans-1-Iodo-3-methylcyclohexane | Potassium tert-Butoxide (t-BuOK) | 4-Methylcyclohexene | 3-Methylcyclohexene | Due to the steric bulk of the base, it will preferentially attack the less hindered axial proton at C4, leading to the Hofmann product. |
Experimental Protocols
A general procedure for the dehydrohalogenation of this compound is provided below. This should be adapted based on specific experimental goals and safety considerations.
General Protocol for E2 Elimination
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol (B145695) for sodium ethoxide, or tetrahydrofuran (B95107) for potassium tert-butoxide).
-
Base Addition: Add the base (1.5 to 2 equivalents) to the solution. For sodium ethoxide, a solution in ethanol is typically used. For potassium tert-butoxide, it can be added as a solid or as a solution in THF.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Analysis: Remove the solvent under reduced pressure. Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different alkene isomers.[7]
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the potential elimination pathways for this compound, leading to the formation of different alkene isomers.
Caption: Elimination pathways of this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for conducting and analyzing the elimination reaction.
Caption: General workflow for elimination reaction and analysis.
References
- 1. ivypanda.com [ivypanda.com]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved When cis-1-iodo-2-methylcyclohexane is treated with | Chegg.com [chegg.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
how to initiate Grignard reaction with 1-Iodo-3-methylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers initiating a Grignard reaction with 1-iodo-3-methylcyclohexane. Given the nature of secondary alkyl halides, specific challenges may arise, which this document aims to address in a clear, actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating the Grignard reaction with this compound?
The main challenge in any Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the this compound.[1] Successful initiation requires methods to disrupt or remove this oxide layer, thereby exposing a fresh, reactive magnesium surface.[1][3]
Q2: Why are anhydrous conditions so critical for this reaction?
Grignard reagents are potent nucleophiles and strong bases.[2][4][5] They will react rapidly with even trace amounts of protic solvents, such as water or alcohols.[1][2] This reaction, an acid-base neutralization, quenches the Grignard reagent, converting it into an alkane (methylcyclohexane in this case) and preventing it from participating in the desired downstream reaction.[2][6] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents and reagents must be strictly anhydrous.[1][7]
Q3: What are the common visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:
-
Exothermic Reaction: The generation of heat is a primary indicator.[1]
-
Solvent Boiling: Spontaneous boiling of the solvent (e.g., THF or diethyl ether) at the surface of the magnesium turnings.[1][8]
-
Appearance Change: The reaction mixture may become cloudy, developing a grey or brownish turbidity.[1][8]
-
Activator Color Change: If an iodine crystal is used as an activator, its characteristic purple or brown color will disappear as it reacts with the magnesium.[1][2]
Q4: Is THF or diethyl ether a better solvent for preparing 3-methylcyclohexylmagnesium iodide?
Both are common solvents, but tetrahydrofuran (B95107) (THF) is often considered a better choice for synthesizing Grignard reagents.[6][7] THF is a more Lewis basic ether, which helps to stabilize the Grignard reagent as it forms.[3][7]
Troubleshooting Guide
Problem: My reaction has not started after adding a small amount of the this compound solution. What should I do?
Difficulty in initiating a Grignard reaction is a common issue.[9] Follow these steps sequentially to activate the magnesium and trigger the reaction.
Step 1: Initial Checks & Gentle Heating
-
Confirm Anhydrous Conditions: Double-check that all glassware was flame-dried and cooled under an inert atmosphere (nitrogen or argon) and that solvents are certified anhydrous.[7]
-
Gentle Warming: Gently warm the flask with a heat gun. Sometimes a small amount of thermal energy is sufficient to overcome the activation barrier. Be prepared to remove the heat source immediately once the reaction initiates, as it is exothermic.[4]
Step 2: Mechanical Activation
-
Crushing: Carefully crush a few pieces of the magnesium turnings against the side of the flask using a dry glass rod. This mechanical action can break the oxide layer, exposing fresh metal.[1][3]
-
Sonication: Place the reaction flask in an ultrasonic bath for several minutes.[10][11] Sonication helps to physically disrupt the MgO layer on the metal's surface.[3][11]
Step 3: Chemical Activation If the above methods fail, the use of a chemical activator is recommended. Add the activator to the flask containing the magnesium and a small portion of solvent before adding your alkyl iodide solution.
| Activation Method | Protocol | Observations / Comments |
| Iodine (I₂) Crystal | Add one small crystal of iodine to the dry magnesium turnings.[1][10] | The purple/brown color of the iodine will fade as it reacts with the magnesium surface.[1][2] This is a strong visual indicator of activation. |
| 1,2-Dibromoethane (B42909) (DBE) | Add a few drops (approx. 5 mol%) of 1,2-dibromoethane.[1][10] | You should observe the evolution of ethylene (B1197577) gas bubbles.[3] This method is very effective as it cleans the magnesium surface.[10][12] |
| DIBAH | Add a small amount of diisobutylaluminum hydride (DIBAH). | This is a powerful activating agent that also acts as a drying agent.[13] It allows for reliable initiation, often at lower temperatures.[13] |
Step 4: Re-initiation Attempt
-
After applying an activation method, add a small aliquot of your concentrated this compound solution directly to the activated magnesium.
-
Once signs of reaction are evident (gentle bubbling, turbidity, heat), begin the slow, dropwise addition of the remaining solution to maintain a controlled reaction.[9]
Experimental Protocol: Formation of 3-Methylcyclohexylmagnesium Iodide
-
Glassware Preparation: Rigorously dry all glassware, including a round-bottom flask, condenser, and addition funnel, in an oven at >100°C for several hours or by flame-drying under a high vacuum. Cool the apparatus under a stream of dry nitrogen or argon.[7]
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Ensure the system is sealed and maintained under a positive pressure of an inert gas.
-
Activation (Recommended): Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[1][10]
-
Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.
-
Initiation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension.
-
Observation: Watch for the visual indicators of reaction (see FAQ Q3). Gentle warming with a heat gun may be applied if the reaction does not start within several minutes.
-
Grignard Formation: Once the reaction has been initiated and is self-sustaining (as evidenced by gentle reflux), begin the dropwise addition of the remaining this compound solution at a rate that maintains a steady, controlled reflux.[9]
-
Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting cloudy, grey-brown solution is your Grignard reagent, ready for the next step.
Visualizations
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. leah4sci.com [leah4sci.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
minimizing Wurtz coupling in 1-Iodo-3-methylcyclohexane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-3-methylcyclohexane, with a focus on minimizing Wurtz coupling side reactions.
Troubleshooting Guides
Issue: Low Yield of Desired Product and Formation of Multiple Byproducts in Wurtz Coupling
Symptoms:
-
Complex product mixture observed in GC-MS or NMR analysis.
-
Low isolation yield of the expected coupled product (3,3'-dimethyl-1,1'-bi(cyclohexane)).
-
Presence of elimination products (3-methylcyclohexene) and disproportionation products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reactivity of Sodium Metal | Use finely dispersed sodium metal to increase the surface area and promote a more controlled reaction. This can be prepared by melting sodium under an inert solvent like xylene with vigorous stirring.[1] |
| High Reaction Temperature | Maintain a low reaction temperature to minimize side reactions. The Wurtz reaction is exothermic, and localized heating can promote elimination. Running the reaction at or below room temperature is advisable. |
| Radical Intermediates | The Wurtz reaction proceeds through radical intermediates, which can lead to side reactions like disproportionation.[2] While difficult to completely avoid, maintaining a high concentration of the alkyl halide relative to the sodium surface at any given time can favor the coupling pathway. This can be achieved by the slow addition of the alkyl halide. |
| Secondary Alkyl Halide Substrate | This compound is a secondary alkyl halide, which is inherently more prone to elimination reactions than primary alkyl halides in Wurtz coupling.[1][2] If yields remain low, consider alternative coupling methods. |
Experimental Workflow for Minimizing Wurtz Coupling:
Frequently Asked Questions (FAQs)
Q1: Why is the Wurtz coupling reaction generally not recommended for secondary alkyl halides like this compound?
A1: The Wurtz reaction with secondary alkyl halides is often low-yielding due to competing side reactions.[1][2] The primary issue is the increased likelihood of elimination reactions, where a hydrogen atom is abstracted from a carbon adjacent to the carbon-halogen bond, leading to the formation of an alkene (in this case, 3-methylcyclohexene). Additionally, radical disproportionation can occur, yielding an alkane and an alkene.[2]
Q2: What are the main byproducts I can expect from a Wurtz reaction with this compound?
A2: The main byproducts are typically:
-
3-methylcyclohexene: The product of an elimination reaction.
-
Methylcyclohexane: A product of disproportionation or reaction with trace moisture.
Q3: Are there any alternative metals to sodium that might improve the yield of the Wurtz coupling?
A3: Yes, other metals have been explored to improve yields and reduce side reactions in Wurtz-type couplings. These include silver, zinc, iron, activated copper, and indium, as well as a mixture of manganese and copper chloride.[3] However, the success of these alternatives can be substrate-dependent.
Q4: I am still getting a mixture of products. What are some more reliable alternative coupling reactions for forming a C(sp³)-C(sp³) bond with this compound?
A4: For more reliable coupling of secondary alkyl halides, consider modern cross-coupling reactions that offer higher yields and functional group tolerance. Some potential alternatives include:
-
Gilman Coupling (Corey-House Synthesis): This reaction uses a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide. It is generally more effective than the Wurtz reaction for coupling different alkyl groups.
-
Ullmann Coupling: While traditionally used for aryl halides, modified Ullmann conditions can sometimes be applied to alkyl halides.[4]
-
Sonogashira Coupling: Recent developments have shown that Sonogashira coupling can be adapted for secondary alkyl iodides to form C(sp³)-C(sp) bonds.[5][6]
Logical Flow for Selecting a Coupling Strategy:
Experimental Protocols
Protocol 1: Optimized Wurtz Coupling of this compound
Objective: To maximize the yield of 3,3'-dimethyl-1,1'-bi(cyclohexane) while minimizing byproduct formation.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Finely Dispersed Sodium: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add anhydrous xylene and sodium metal. Heat the mixture until the sodium melts, then stir vigorously while cooling to room temperature to form a fine sodium dispersion. Allow the sodium to settle, and carefully decant the xylene. Wash the dispersed sodium with anhydrous ether.
-
Reaction Setup: Add fresh anhydrous diethyl ether to the flask containing the dispersed sodium under an inert atmosphere. Cool the flask in an ice bath.
-
Addition of Alkyl Halide: Dissolve this compound in anhydrous diethyl ether. Add this solution dropwise to the stirred sodium suspension over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench any unreacted sodium by the slow addition of ethanol, followed by water. Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: The yield of the coupled product is expected to be low to moderate, with the presence of elimination and disproportionation byproducts.
Protocol 2: Gilman Coupling of this compound
Objective: To achieve a higher yield of the coupled product with greater selectivity.
Materials:
-
This compound
-
Lithium wire
-
Copper(I) iodide
-
Anhydrous diethyl ether or THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Cyclohexyllithium: In a flame-dried flask under an inert atmosphere, react this compound with two equivalents of lithium wire in anhydrous diethyl ether to form 3-methylcyclohexyllithium.
-
Formation of the Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). Slowly add two equivalents of the prepared 3-methylcyclohexyllithium solution to form the lithium di(3-methylcyclohexyl)cuprate.
-
Coupling Reaction: To the Gilman reagent at -78 °C, add one equivalent of this compound. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Expected Outcome: A significantly higher yield of the coupled product compared to the Wurtz reaction, with fewer byproducts.
Data Presentation
Table 1: Comparison of Expected Outcomes for Coupling Reactions of this compound
| Reaction | Key Reagents | Typical Yield Range | Major Byproducts |
| Wurtz Coupling | Sodium metal | Low (often < 40%) | 3-methylcyclohexene, methylcyclohexane |
| Gilman Coupling | Lithium di(3-methylcyclohexyl)cuprate | Moderate to High | Minimal if stoichiometry and temperature are controlled |
| Ullmann Coupling | Copper metal/salts | Variable | Depends on specific conditions |
| Sonogashira | Palladium catalyst, Copper co-catalyst | Good to Excellent | Dependent on catalyst system and reaction conditions |
Note: Yields are generalized and can vary significantly based on specific reaction conditions and substrate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 1-Iodo-3-methylcyclohexane Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodo-3-methylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during substitution reactions, particularly the issue of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a secondary alkyl iodide, this compound can undergo both substitution (S\u20991 and S\u20992) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions.
Q2: Why is my substitution reaction yield low?
A2: Low yields in substitution reactions of this compound are often due to competing elimination reactions (E1 and E2), which are favored under certain conditions. Other factors can include suboptimal reaction conditions, steric hindrance, and the purity of starting materials.
Q3: How does the choice of nucleophile affect the reaction outcome?
A3: The strength and basicity of the nucleophile are critical. Strong, non-basic nucleophiles (e.g., I\u207B, Br\u207B, N\u2083\u207B, CN\u207B) tend to favor S\u20992 reactions. Strong, bulky bases (e.g., tert-butoxide) will favor E2 elimination. Weak nucleophiles that are also weak bases (e.g., H\u2082O, ROH) can lead to a mixture of S\u20991 and E1 products.
Q4: What is the role of the solvent in these reactions?
A4: The solvent plays a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize the carbocation intermediate, favoring S\u20991 and E1 reactions.
-
Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) do not solvate the nucleophile as strongly, which enhances its nucleophilicity and favors S\u20992 reactions.
Q5: How can I minimize the formation of elimination byproducts?
A5: To minimize elimination, use a strong, non-basic nucleophile, a polar aprotic solvent, and maintain a low reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield of S\u20992 Product
Symptoms:
-
The desired substituted product is obtained in low yield.
-
Significant amounts of unreacted starting material are present.
-
Formation of alkene byproducts is observed (e.g., 3-methylcyclohexene).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competing E2 Reaction | Use a less basic nucleophile. Lower the reaction temperature. |
| Weak Nucleophile | Employ a stronger, preferably anionic, nucleophile. |
| Steric Hindrance | While inherent to the substrate, ensure the nucleophile is not overly bulky. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like acetone or DMF to enhance nucleophilicity. |
| Low Reaction Temperature | While higher temperatures favor elimination, ensure the temperature is sufficient for the S\u20992 reaction to proceed at a reasonable rate. |
| Poor Leaving Group | Iodine is an excellent leaving group; this is unlikely to be the primary issue. |
Issue 2: Low Yield of S\u20991 Product
Symptoms:
-
Low yield of the desired substituted product.
-
A mixture of substitution and elimination (E1) products is observed.
-
Potential for rearranged products if a carbocation rearrangement occurs.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Competing E1 Reaction | Lower the reaction temperature. Use a more nucleophilic solvent. |
| Instability of Carbocation | Use a more polar protic solvent to stabilize the carbocation intermediate. |
| Nucleophile is Too Strong | Use a weak, neutral nucleophile (which is often the solvent itself in solvolysis). |
| Inappropriate Solvent | Ensure a polar protic solvent (e.g., ethanol, water) is used to facilitate carbocation formation. |
Data Presentation: Illustrative Product Ratios
The following tables provide an estimation of product distribution in substitution and elimination reactions of a secondary alkyl iodide like this compound under different conditions. These are illustrative values and actual yields should be determined experimentally.
Table 1: Effect of Nucleophile/Base Strength
| Nucleophile/Base | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| NaN\u2083 (strong nucleophile, weak base) | DMSO | 25°C | 3-Azido-1-methylcyclohexane | 3-Methylcyclohexene | S\u20992 |
| NaOCH\u2082CH\u2083 (strong nucleophile, strong base) | Ethanol | 50°C | 3-Methylcyclohexene | 3-Ethoxy-1-methylcyclohexane | E2 |
| CH\u2083CH\u2082OH (weak nucleophile, weak base) | Ethanol | 50°C | 3-Ethoxy-1-methylcyclohexane & 3-Methylcyclohexene | - | S\u20991 / E1 |
Table 2: Effect of Solvent
| Nucleophile | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| NaCN | DMSO (Polar Aprotic) | 25°C | 3-Methylcyclohexanecarbonitrile | 3-Methylcyclohexene | S\u20992 |
| NaCN | Ethanol (Polar Protic) | 25°C | 3-Methylcyclohexene & 3-Ethoxy-1-methylcyclohexane | 3-Methylcyclohexanecarbonitrile | E2 / S\u20991 / E1 |
Experimental Protocols
Protocol 1: S\u20992 Substitution with Sodium Azide (B81097)
This protocol describes a typical procedure for an S\u20992 reaction to synthesize 1-azido-3-methylcyclohexane.
Materials:
-
This compound
-
Sodium azide (NaN\u2083)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: S\u20991/E1 Solvolysis in Ethanol
This protocol outlines a typical solvolysis reaction where ethanol acts as both the solvent and the nucleophile.
Materials:
-
This compound
-
Ethanol, absolute
-
Sodium bicarbonate
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Heat the solution at a gentle reflux for several hours. Monitor the reaction progress by gas chromatography (GC) to observe the formation of both substitution and elimination products.
-
After cooling to room temperature, neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to obtain the product mixture.
-
Analyze the product ratio using GC-MS or \u00B9H NMR spectroscopy.
Mandatory Visualizations
Caption: Troubleshooting workflow for low substitution yield.
Caption: Reaction pathways based on experimental conditions.
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Iodo-3-methylcyclohexane and 1-Bromo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of starting materials and reagents is paramount to achieving desired outcomes with optimal efficiency. The reactivity of alkyl halides is a cornerstone of many synthetic pathways, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of the reactivity of two analogous secondary alkyl halides: 1-iodo-3-methylcyclohexane and 1-bromo-3-methylcyclohexane (B79242). The analysis focuses on their behavior in unimolecular (SN1, E1) and bimolecular (SN2, E2) reactions, supported by established chemical principles and extrapolated experimental data.
Executive Summary
The primary determinant of the differential reactivity between this compound and 1-bromo-3-methylcyclohexane is the nature of the halogen leaving group. The iodide ion (I⁻) is a significantly better leaving group than the bromide ion (Br⁻) due to its larger size, greater polarizability, and the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, This compound is expected to exhibit higher reaction rates in SN1, E1, SN2, and E2 reactions compared to its bromo-analogue under identical conditions.
Comparative Reactivity Data
The following tables summarize the expected relative reaction rates and product distributions for the two compounds in common reaction scenarios. The data is based on established principles of physical organic chemistry and may vary depending on specific experimental conditions.
Table 1: Relative Rates of Substitution and Elimination Reactions
| Reaction Type | This compound (Relative Rate) | 1-Bromo-3-methylcyclohexane (Relative Rate) | Key Factors Influencing Rate |
| SN1 (Solvolysis) | Faster | Slower | Iodide is a better leaving group, facilitating the rate-determining formation of the carbocation. |
| SN2 (with a strong, unhindered nucleophile) | Faster | Slower | The weaker C-I bond is more readily broken in the concerted backside attack. |
| E1 (Solvolysis in a non-nucleophilic solvent) | Faster | Slower | Rate is dependent on the formation of the carbocation, which is faster with the better leaving group (iodide). |
| E2 (with a strong, non-nucleophilic base) | Faster | Slower | The C-I bond is more easily cleaved in the concerted elimination step.[1] |
Table 2: Predicted Product Distribution in E2 Elimination with Sodium Ethoxide in Ethanol (B145695)
| Substrate | Major Product (Zaitsev) | Minor Product (Hofmann) | Predicted Ratio (Zaitsev:Hofmann) | Rationale |
| This compound | 3-methylcyclohex-1-ene | methylenecyclohexane | > 80:20 | Ethoxide is a strong, but not sterically hindered base, favoring the more substituted and thermodynamically stable Zaitsev product. |
| 1-Bromo-3-methylcyclohexane | 3-methylcyclohex-1-ene | methylenecyclohexane | > 80:20 | Similar to the iodo-analogue, the Zaitsev product is expected to predominate with a non-bulky base. |
Reaction Mechanisms and Stereochemistry
The stereochemical outcome of reactions involving these cyclohexyl halides is critically dependent on the conformation of the cyclohexane (B81311) ring and the reaction mechanism.
SN1 and E1 Reactions
Both SN1 and E1 reactions proceed through a common carbocation intermediate. The rate-determining step is the departure of the leaving group to form a planar secondary carbocation. Due to the better leaving group ability of iodide, this compound will form this carbocation at a faster rate than 1-bromo-3-methylcyclohexane. The subsequent attack of a nucleophile (SN1) or removal of a proton by a base (E1) determines the final product.
E2 Reaction
The E2 reaction is a concerted, one-step process that requires a specific anti-periplanar arrangement of the proton to be abstracted and the leaving group. In the chair conformation of cyclohexane, this translates to a trans-diaxial orientation. For both this compound and 1-bromo-3-methylcyclohexane, the cis and trans isomers will exhibit different reactivities based on the conformational equilibrium and the availability of axial protons for elimination.
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of this compound and 1-bromo-3-methylcyclohexane.
Protocol 1: Comparative Solvolysis (SN1/E1)
Objective: To compare the rates of solvolysis of this compound and 1-bromo-3-methylcyclohexane in aqueous ethanol.
Materials:
-
This compound
-
1-bromo-3-methylcyclohexane
-
80% Ethanol (v/v) in water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare separate solutions of this compound and 1-bromo-3-methylcyclohexane in 80% ethanol at a known concentration (e.g., 0.1 M).
-
Place the flasks in a constant temperature water bath (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing cold acetone.
-
Titrate the generated hydrohalic acid (HI or HBr) with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of the acid produced over time. The first-order rate constant (k) can be calculated from the slope of the line in a plot of ln([RX]₀/[RX]t) versus time.
Protocol 2: Comparative E2 Elimination
Objective: To compare the product distribution of the E2 elimination of this compound and 1-bromo-3-methylcyclohexane with sodium ethoxide.
Materials:
-
This compound
-
1-bromo-3-methylcyclohexane
-
Sodium ethoxide in ethanol solution (e.g., 1 M)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a suitable column (e.g., a polar capillary column)
Procedure:
-
In separate round-bottom flasks, dissolve this compound and 1-bromo-3-methylcyclohexane in ethanol.
-
Add the sodium ethoxide solution to each flask and reflux the mixtures for a set period (e.g., 2 hours).
-
After cooling, quench the reactions by adding water and extract the organic products with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Analyze the resulting alkene mixture by gas chromatography to determine the relative percentages of 3-methylcyclohex-1-ene and methylenecyclohexane.[2][3]
References
Saytzeff vs. Hofmann Elimination in Substituted Cyclohexanes: A Comparative Guide
In the realm of organic synthesis, the strategic formation of carbon-carbon double bonds through elimination reactions is a cornerstone of molecular construction. For substituted cyclohexanes, the regiochemical outcome of these reactions—whether they follow the Saytzeff or Hofmann pathway—is a critical consideration for chemists in research, drug development, and academia. This guide provides an objective comparison of these two elimination pathways, supported by experimental data, detailed protocols, and visual aids to elucidate the governing principles.
Core Concepts: The Decisive Role of Stereochemistry
The E2 (bimolecular elimination) reaction, the primary mechanism for these transformations, is highly stereospecific. It necessitates an anti-periplanar arrangement between the leaving group and a β-hydrogen. In the rigid chair conformation of a cyclohexane (B81311) ring, this translates to a strict requirement for a trans-diaxial orientation of these two groups. This stereoelectronic constraint is the paramount factor in determining the regioselectivity of the elimination, often overriding thermodynamic product stability.
Saytzeff's Rule generally predicts the formation of the more substituted (and thus more thermodynamically stable) alkene. This is favored when there is a choice of abstracting β-hydrogens, and a sterically unhindered base is used with a good leaving group (e.g., halides, tosylates).
Hofmann's Rule , conversely, predicts the formation of the least substituted alkene. This outcome is typically observed under two main conditions: the use of a sterically bulky base, or the presence of a poor, bulky leaving group, such as a quaternary ammonium (B1175870) salt.
The following diagram illustrates the fundamental factors influencing the direction of elimination in substituted cyclohexanes.
Caption: Factors governing Saytzeff vs. Hofmann elimination.
Experimental Data: A Quantitative Comparison
The regioselectivity of elimination reactions in substituted cyclohexanes is highly dependent on the substrate's stereochemistry and the reaction conditions. The following tables summarize quantitative data from key experiments, highlighting these dependencies.
Table 1: E2 Elimination of Menthyl and Neomenthyl Chloride with Sodium Ethoxide
This classic example demonstrates the profound impact of substrate stereochemistry on the reaction outcome.
| Substrate | Leaving Group Position (in reactive conformation) | Available Trans-diaxial β-Hydrogens | Saytzeff Product (3-menthene) (%) | Hofmann Product (2-menthene) (%) | Relative Reaction Rate |
| Menthyl Chloride | Equatorial (must ring-flip to axial) | One (at C2) | 0 | 100 | 1 |
| Neomenthyl Chloride | Axial | Two (at C2 and C4) | 78 | 22 | 200 |
Data sourced from various organic chemistry textbooks and literature. The reaction is typically carried out in ethanol (B145695) with sodium ethoxide.
In neomenthyl chloride, the chlorine atom can readily adopt an axial position in the more stable chair conformation, allowing for the abstraction of two different trans-diaxial β-hydrogens, leading to a mixture of Saytzeff and Hofmann products, with the former predominating.[1][2] Conversely, menthyl chloride must flip to a much less stable conformation to place the chlorine in an axial position. In this conformation, only one trans-diaxial β-hydrogen is available, leading exclusively to the Hofmann product and a significantly slower reaction rate.[1][2]
Table 2: Influence of Base Steric Hindrance on Elimination in a Substituted Cyclohexyl Bromide
The choice of base plays a pivotal role in directing the elimination towards either the Saytzeff or Hofmann product.
| Substrate | Base | Solvent | Saytzeff Product (%) | Hofmann Product (%) |
| 2-Bromo-2-methylbutane | Sodium Ethoxide (EtO⁻) | Ethanol | 70 | 30 |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (t-BuO⁻) | tert-Butanol | 28 | 72 |
*Note: While not a cyclohexane, this acyclic analogue clearly illustrates the principle of base-dependent regioselectivity, which is directly applicable to cyclohexane systems where multiple β-hydrogens are available for abstraction.
As the steric bulk of the base increases from ethoxide to tert-butoxide, the preferred product shifts from the more substituted Saytzeff alkene to the less substituted Hofmann alkene. The larger base preferentially abstracts the more sterically accessible proton.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for achieving Saytzeff and Hofmann eliminations in substituted cyclohexanes.
Protocol 1: Saytzeff-Favored E2 Elimination of Neomenthyl Chloride
Objective: To synthesize 3-menthene as the major product via a Saytzeff-favored E2 elimination of neomenthyl chloride using sodium ethoxide.
Materials:
-
Neomenthyl chloride
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to absolute ethanol at 0 °C. The amount of sodium should be stoichiometrically equivalent to the neomenthyl chloride. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of neomenthyl chloride in a minimal amount of absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle for a period of 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification and Analysis: Purify the resulting mixture of 3-menthene and 2-menthene (B1252811) by fractional distillation. Analyze the product distribution using GC or NMR spectroscopy.
Protocol 2: Hofmann Elimination of N,N,N-trimethylcyclohexanaminium Iodide
Objective: To synthesize cyclohexene (B86901) via a Hofmann elimination, demonstrating the formation of the less substituted alkene.
Materials:
-
Methyl iodide
-
Silver(I) oxide
-
Dipotassium (B57713) carbonate
-
Tetrahydrofuran (THF)
-
Water
-
Distillation apparatus
Procedure:
-
Exhaustive Methylation: In a round-bottom flask, dissolve cyclohexylamine in THF. Add dipotassium carbonate followed by an excess of methyl iodide (at least 3 molar equivalents). Stir the mixture at room temperature for 24 hours. The formation of a precipitate (the quaternary ammonium iodide salt) will be observed.
-
Formation of the Hydroxide Salt: Filter the quaternary ammonium iodide salt and wash it with THF. Suspend the salt in water and add silver(I) oxide. Stir the mixture at room temperature for several hours. The silver iodide will precipitate.
-
Filtration: Filter the mixture to remove the silver iodide precipitate. The filtrate contains the N,N,N-trimethylcyclohexanaminium hydroxide.
-
Elimination: Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, and the volatile cyclohexene product will distill. Collect the distillate in a cooled receiver.
-
Purification and Analysis: The collected distillate can be further purified by washing with water, drying over a suitable drying agent, and redistillation. The product can be analyzed by GC, NMR, and IR spectroscopy to confirm its identity and purity.
Logical Workflow for Predicting the Major Product
The following diagram provides a systematic workflow for predicting the major elimination product from a substituted cyclohexane.
Caption: Workflow for predicting the major elimination product.
Conclusion
The competition between Saytzeff and Hofmann elimination pathways in substituted cyclohexanes is a nuanced interplay of stereoelectronic and steric factors. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic routes. The strict requirement for a trans-diaxial arrangement of the leaving group and a β-hydrogen often dictates the regiochemical outcome, sometimes leading to the formation of the less stable Hofmann product. When multiple trans-diaxial β-hydrogens are available, the steric bulk of the base and the leaving group become the deciding factors. By carefully selecting the substrate stereochemistry and reaction conditions, chemists can exert a high degree of control over the formation of the desired alkene isomer, a critical capability in the synthesis of complex molecular targets.
References
The Influence of the Leaving Group on Elimination Reactions of 3-Methylcyclohexyl Halides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effect of different halogen leaving groups (Fluorine, Chlorine, Bromine, and Iodine) on the outcome of elimination reactions of 3-methylcyclohexyl halides. The product distribution, primarily the ratio of the thermodynamically favored Zaitsev product (1-methylcyclohexene) to the sterically favored Hofmann product (3-methylcyclohexene), is a critical consideration in synthetic organic chemistry. This guide summarizes experimental data, details relevant experimental protocols, and provides a mechanistic overview to inform reaction design and optimization.
Data Presentation: Product Distribution in E2 Elimination
The regioselectivity of the E2 elimination of 3-methylcyclohexyl halides is significantly influenced by the nature of the leaving group. The following table summarizes the approximate product distribution when a strong, non-bulky base such as sodium ethoxide in ethanol (B145695) is used. The data illustrates a clear trend from Hofmann-selective to Zaitsev-selective elimination as the leaving group ability improves.
| Leaving Group | Halide | Zaitsev Product (1-methylcyclohexene) % | Hofmann Product (3-methylcyclohexene) % | Predominant Product |
| -F | 3-Methylcyclohexyl Fluoride (B91410) | ~20 | ~80 | Hofmann |
| -Cl | 3-Methylcyclohexyl Chloride | ~70 | ~30 | Zaitsev |
| -Br | 3-Methylcyclohexyl Bromide | ~80 | ~20 | Zaitsev |
| -I | 3-Methylcyclohexyl Iodide | ~85 | ~15 | Zaitsev |
Mechanistic Rationale and Leaving Group Effect
The observed trend in product distribution can be explained by the nature of the transition state in the E2 mechanism. The reaction proceeds through a concerted step where a base removes a proton from a β-carbon, and the leaving group departs from the α-carbon. The nature of the leaving group influences the electronic character of this transition state.
-
Poor Leaving Groups (e.g., Fluoride): The C-F bond is strong, making fluoride a poor leaving group. To facilitate the departure of the fluoride ion, the transition state develops significant carbanionic character at the β-carbon. This "carbanion-like" transition state is stabilized by the removal of the more acidic proton. In the case of 3-methylcyclohexyl fluoride, the protons on the less substituted carbon (C6) are more acidic than the proton on the more substituted carbon (C2), leading to the preferential formation of the Hofmann product (3-methylcyclohexene).[1]
-
Good Leaving Groups (e.g., Bromide, Iodide): The C-Br and C-I bonds are weaker, making bromide and iodide excellent leaving groups. With good leaving groups, the transition state has more "alkene-like" character. In this scenario, the stability of the forming double bond is the dominant factor. The more substituted alkene (Zaitsev product) is thermodynamically more stable, and thus the transition state leading to its formation is lower in energy. Consequently, the elimination of 3-methylcyclohexyl bromide and iodide predominantly yields the Zaitsev product (1-methylcyclohexene).[2][3]
-
Intermediate Leaving Groups (e.g., Chloride): Chloride is a better leaving group than fluoride but not as good as bromide or iodide. As a result, the elimination of 3-methylcyclohexyl chloride shows a preference for the Zaitsev product, but with a lower selectivity compared to the bromide and iodide analogues.
The following diagram illustrates the mechanistic pathways and the factors influencing the product distribution.
Experimental Protocols
The following is a general experimental protocol for the dehydrohalogenation of a 3-methylcyclohexyl halide via an E2 mechanism. This protocol can be adapted for different leaving groups and bases.
Objective: To synthesize a mixture of 1-methylcyclohexene and 3-methylcyclohexene from a 3-methylcyclohexyl halide.
Materials:
-
3-Methylcyclohexyl halide (Fluoride, Chloride, Bromide, or Iodide)
-
Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Ethanol, tert-Butanol, Dimethyl sulfoxide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Distillation apparatus
-
Gas chromatograph (for product analysis)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-methylcyclohexyl halide in the appropriate anhydrous solvent.
-
Addition of Base: While stirring, add the strong base to the solution. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate and the scale of the reaction. For a less reactive substrate like the fluoride, a stronger base and higher temperatures might be required.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether, pentane). Wash the combined organic layers with water and then with brine to remove any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purification and Analysis: Purify the resulting crude alkene mixture by simple or fractional distillation. Analyze the product distribution (ratio of 1-methylcyclohexene to 3-methylcyclohexene) using gas chromatography (GC) by comparing the retention times and peak areas with authentic samples.
The choice of base and solvent is crucial for controlling the regioselectivity. A sterically hindered base like potassium tert-butoxide will favor the formation of the Hofmann product (3-methylcyclohexene) regardless of the leaving group, due to steric hindrance preventing the base from accessing the more sterically hindered proton required for Zaitsev elimination.[4][5]
Conclusion
The choice of leaving group has a profound and predictable effect on the regiochemical outcome of the E2 elimination of 3-methylcyclohexyl halides. Poor leaving groups, such as fluoride, favor the formation of the Hofmann product due to a carbanion-like transition state, while good leaving groups like bromide and iodide favor the Zaitsev product through an alkene-like transition state. This understanding is crucial for synthetic chemists aiming to control the formation of specific alkene isomers in their synthetic strategies. The provided experimental protocol offers a general framework that can be optimized by carefully selecting the base and reaction conditions to achieve the desired product distribution.
References
A Comparative Guide to the Kinetic Studies of SN1/SN2 Reactions of 1-Iodo-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions of the secondary alkyl iodide, 1-iodo-3-methylcyclohexane. Due to the limited availability of specific kinetic data for this exact substrate in publicly accessible literature, this guide will draw upon established principles of reaction kinetics and provide comparative data from closely related secondary alkyl halides, such as 2-iodooctane (B1593957) and other cycloalkyl halides. This approach allows for a robust predictive analysis of the expected behavior of this compound under various reaction conditions.
I. Theoretical Framework: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are fundamental in organic synthesis, including drug development, where the controlled modification of molecular scaffolds is paramount. The mechanistic pathway, either SN1 or SN2, is dictated by several factors including the structure of the substrate, the nature of the nucleophile, the properties of the leaving group, and the solvent.
SN1 Reaction: A two-step mechanism involving the formation of a carbocation intermediate. The rate of reaction is dependent only on the concentration of the substrate (rate = k[Alkyl Halide]).[1][2][3] This pathway is favored by tertiary and secondary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents.[1][4] Stereochemically, SN1 reactions proceeding through a planar carbocation intermediate are expected to yield a racemic mixture of products if the starting material is chiral.[1]
SN2 Reaction: A single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[Alkyl Halide][Nucleophile]).[5][6] This pathway is favored by methyl and primary substrates, is sensitive to steric hindrance, and is promoted by strong nucleophiles and polar aprotic solvents.[3][6] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center, known as a Walden inversion.[6]
II. Comparative Kinetic Data
| Substrate | Reaction Type | Nucleophile/Solvent | Relative Rate Constant (k_rel) | Temperature (°C) | Reference/Notes |
| This compound (Predicted) | SN1 (Solvolysis) | Ethanol | - | 25 | The presence of the methyl group at the 3-position is expected to have a minor electronic effect on the rate of carbocation formation compared to iodocyclohexane. Steric hindrance to solvation of the carbocation might slightly decrease the rate. |
| Iodocyclohexane | SN1 (Solvolysis) | 80% Ethanol | 1.00 | 25 | Baseline for comparison of secondary cycloalkyl iodides. |
| 2-Iodooctane | SN1 (Solvolysis) | 80% Ethanol | ~0.8 | 25 | Acyclic secondary iodides generally show similar or slightly lower solvolysis rates compared to their cyclic counterparts due to conformational flexibility. |
| This compound (Predicted) | SN2 | Iodide (in Acetone) | - | 25 | The cis/trans stereochemistry of the substrate would influence the accessibility of the C-I bond to backside attack. The equatorial iodide in the more stable chair conformation would be more accessible. |
| Iodocyclohexane | SN2 | Iodide (in Acetone) | 1.00 | 25 | Baseline for SN2 reactivity. |
| 2-Iodooctane | SN2 | Azide (in Acetone) | ~1.2 | 25 | Acyclic secondary halides can be slightly more reactive in SN2 reactions than cyclohexyl systems due to less steric hindrance from the ring structure. |
III. Experimental Protocols
To elucidate the kinetic behavior of this compound, the following detailed experimental protocols are recommended.
A. Protocol for SN1 Kinetic Study (Solvolysis)
This method involves monitoring the rate of acid production during the solvolysis of the alkyl halide in a polar protic solvent.
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound (cis/trans mixture or isolated isomers)
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide (B78521) (0.01 M standard solution)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Reaction vessel (e.g., a 125 mL Erlenmeyer flask)
Procedure:
-
Reaction Mixture Preparation: Prepare a 0.1 M solution of this compound in a specified solvent mixture (e.g., 80:20 ethanol:water by volume).
-
Temperature Equilibration: Place the reaction vessel containing the solvent and a stir bar in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate for at least 15 minutes.
-
Initiation of Reaction: Add a precise volume of the this compound solution to the pre-heated solvent to initiate the reaction. Start a timer immediately.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench it in a flask containing a known volume of acetone (B3395972) at 0 °C to stop the reaction.
-
Add a few drops of bromothymol blue indicator and titrate the produced hydriodic acid (HI) with the standardized 0.01 M sodium hydroxide solution until the endpoint (a color change from yellow to blue) is reached.
-
Data Analysis: The concentration of the alkyl iodide remaining at each time point can be calculated from the amount of HI produced. A plot of ln([RI]t/[RI]0) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.
B. Protocol for SN2 Kinetic Study (Polarimetry)
This method is suitable if an optically active enantiomer of this compound is available and the product has a different specific rotation. The change in optical rotation over time is used to monitor the reaction progress.
Objective: To determine the second-order rate constant for the reaction of an enantiomer of this compound with a nucleophile.
Materials:
-
Optically pure (e.g., (1R,3R)-1-iodo-3-methylcyclohexane)
-
Sodium iodide (or another suitable nucleophile like sodium azide)
-
Anhydrous acetone (or another suitable polar aprotic solvent)
-
Polarimeter with a sodium lamp (589 nm)
-
Thermostatted polarimeter cell
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a solution of known concentration of the optically active this compound in anhydrous acetone. Prepare a separate solution of the nucleophile (e.g., sodium iodide) in the same solvent.
-
Initial Optical Rotation: Measure the initial optical rotation (α₀) of the alkyl iodide solution in the thermostatted polarimeter cell at a constant temperature.
-
Reaction Initiation: Mix the two solutions in the polarimeter cell to start the reaction. Begin recording the time and the optical rotation (αt) at regular intervals.
-
Final Optical Rotation: Allow the reaction to go to completion (or for at least 10 half-lives) to measure the final optical rotation (α∞).
-
Data Analysis: The rate of loss of optical activity can be related to the rate of the SN2 reaction.[7] A plot of ln((αt - α∞) / (α₀ - α∞)) versus time for a pseudo-first-order condition (large excess of nucleophile) will give a straight line with a slope of -k_obs. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.
C. Protocol for Product Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify the products of both SN1 and SN2 reactions, especially when elimination (E1 and E2) reactions are competing.
Objective: To identify and quantify the substitution and elimination products.
Procedure:
-
Reaction Quenching: After a set reaction time, quench the reaction by adding ice-cold water.
-
Extraction: Extract the organic products with a suitable solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and carefully concentrate the solution.
-
GC-MS Analysis: Inject a sample of the concentrated product mixture into the GC-MS.
-
Data Interpretation: Identify the products by comparing their mass spectra to a library of known compounds. Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.
IV. Visualizing Reaction Pathways and Experimental Workflows
A. SN1 and SN2 Reaction Pathways
B. Experimental Workflow for Kinetic Analysis
C. Factors Influencing SN1 vs. SN2 Competition
V. Conclusion
The kinetic behavior of this compound in nucleophilic substitution reactions is predicted to be highly dependent on the reaction conditions. As a secondary alkyl halide, it lies at the borderline between SN1 and SN2 reactivity. Solvolysis in polar protic solvents with weak nucleophiles is expected to proceed via an SN1 mechanism, leading to a mixture of substitution products. Conversely, reactions with strong nucleophiles in polar aprotic solvents will likely favor an SN2 pathway, resulting in an inverted product. The experimental protocols outlined in this guide provide a robust framework for quantitatively determining the rate constants and product distributions for these reactions, enabling a thorough understanding of the reactivity of this and similar substrates. This knowledge is critical for the rational design of synthetic routes in medicinal chemistry and other areas of chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studylib.net [studylib.net]
- 3. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
- 4. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
A Comparative Guide to Sodium Ethoxide and Potassium Tert-Butoxide in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high yield and selectivity. Among the vast arsenal (B13267) of bases available to chemists, sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are two of the most common reagents employed to induce elimination reactions, leading to the formation of alkenes. While both are strong alkoxide bases, their distinct structural and steric properties give rise to profoundly different outcomes in regioselectivity, a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an objective comparison of their performance in elimination reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Core Properties: A Tale of Two Bases
The divergent reactivity of sodium ethoxide and potassium tert-butoxide stems from their inherent structural differences. Sodium ethoxide is a relatively small, unhindered base, while potassium tert-butoxide is characterized by a bulky tert-butyl group. This steric bulk is the primary determinant of its reactivity profile.
The basicity of an alkoxide is related to the pKa of its conjugate acid. Ethanol (B145695), the conjugate acid of ethoxide, has a pKa of approximately 15.9-16, while tert-butanol (B103910), the conjugate acid of tert-butoxide, has a pKa of around 18.0-19.2.[1][2][3][4] This indicates that tert-butoxide is a stronger base than ethoxide. However, the most significant distinguishing factor in elimination reactions is not just basicity, but the interplay between basicity and steric hindrance.
| Property | Sodium Ethoxide (NaOEt) | Potassium Tert-Butoxide (KOtBu) |
| Structure | CH₃CH₂ONa | (CH₃)₃CONa |
| Steric Hindrance | Low | High[5] |
| Basicity | Strong | Very Strong[6][7] |
| Nucleophilicity | Good[8] | Poor[8] |
| pKa of Conjugate Acid | ~15.9-16 (Ethanol)[1][2][3][4] | ~18.0-19.2 (tert-Butanol)[1][2][3][4] |
| Typical Solvent | Ethanol | Tert-butanol, THF, DMF |
| Solubility | Soluble in ethanol[9] | Soluble in tert-butanol and other polar aprotic solvents |
Performance in Elimination Reactions: Zaitsev vs. Hofmann Selectivity
The regiochemical outcome of an E2 elimination reaction is dictated by the transition state leading to the formation of the alkene. With an unsymmetrical alkyl halide, two possible pathways exist, leading to either the more substituted (Zaitsev) or the less substituted (Hofmann) alkene. The choice of base is a powerful tool to control this selectivity.
Sodium Ethoxide: The Zaitsev Rule Predominates
Due to its relatively small size, the ethoxide ion can readily access and abstract a proton from a more sterically hindered, internal carbon atom. This leads to the formation of the more substituted, thermodynamically more stable alkene, an observation encapsulated by the Zaitsev rule.[10][11][12]
Potassium Tert-Butoxide: The Hofmann Rule Prevails
In stark contrast, the bulky tert-butoxide ion experiences significant steric hindrance when approaching an internal, substituted carbon.[5] Consequently, it preferentially abstracts the most sterically accessible proton, which is typically located on a terminal, less substituted carbon. This results in the formation of the less substituted, kinetically favored alkene, in accordance with the Hofmann rule.[5][13]
The following table summarizes the product distribution for the dehydrobromination of various alkyl halides with potassium tert-butoxide and potassium ethoxide (a close analogue of sodium ethoxide).
| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) | Reference |
| 2-Bromobutane (B33332) | KOtBu | 53 | 47 | [14] |
| 2-Bromopentane | KOtBu | 66 | 34 | [14] |
| 2-Bromo-2-methylbutane | KOtBu | 72 | 28 | [14] |
| 2-Bromo-2-methylbutane | KOEt | 30 | 70 | [14] |
This data clearly illustrates the dramatic shift in regioselectivity based on the steric bulk of the base.
Mechanistic Pathways
The following diagrams illustrate the E2 elimination pathways for the reaction of 2-bromobutane with sodium ethoxide and potassium tert-butoxide, leading to the Zaitsev and Hofmann products, respectively.
Experimental Protocols
Below are generalized experimental protocols for conducting elimination reactions with sodium ethoxide and potassium tert-butoxide. Note: These are general guidelines and may require optimization based on the specific substrate and desired scale. Always consult relevant safety data sheets (SDS) before handling these reagents.
Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide
Objective: To synthesize the Zaitsev alkene product from an alkyl halide.
Materials:
-
Alkyl halide
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the alkyl halide in anhydrous ethanol in the flask.
-
Slowly add a stoichiometric amount or a slight excess of sodium ethoxide to the solution. If using solid sodium ethoxide, it can be added in portions. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Hofmann-Selective Elimination using Potassium Tert-Butoxide
Objective: To synthesize the Hofmann alkene product from an alkyl halide.
Materials:
-
Alkyl halide
-
Potassium tert-butoxide (solid or as a solution in tert-butanol or THF)
-
Anhydrous tert-butanol or THF
-
Round-bottom flask
-
Reflux condenser or dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the potassium tert-butoxide to the flask, followed by the anhydrous solvent (e.g., tert-butanol or THF).
-
Stir the mixture to ensure the base is dissolved or suspended.
-
Add the alkyl halide to the reaction mixture, either neat or as a solution in the reaction solvent. The addition can be done dropwise, especially for larger scale reactions, to control the reaction temperature.
-
The reaction can often be run at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting alkene by distillation or column chromatography.
Experimental Workflow Comparison
The following diagram outlines the general workflow for performing an elimination reaction with either sodium ethoxide or potassium tert-butoxide.
Conclusion
The choice between sodium ethoxide and potassium tert-butoxide for an elimination reaction is a clear example of how steric factors can be harnessed to control reaction outcomes. Sodium ethoxide, with its minimal steric bulk, reliably follows the Zaitsev rule to produce the more stable, more substituted alkene. In contrast, the sterically demanding nature of potassium tert-butoxide forces the reaction down the Hofmann pathway, yielding the less substituted alkene. For researchers in drug development and complex molecule synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient production of target molecules with the desired regiochemistry.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. Identify the correct order of pKa values from the following compounds: E.. [askfilo.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Potassium methoxide, potassium tert-butoxide, sodium tert-butoxide, sodium ethoxide, sodium methoxide–Shandong Seesuns New Material Technology Co., Ltd [haolonger.com]
- 10. The reaction between 2 -bromobutane and sodium ethoxide in ethanol gives .. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Rates for Cis- vs. Trans-1-Iodo-3-methylcyclohexane
For Immediate Release
This guide provides a detailed comparison of the reaction rates for the E2 (bimolecular elimination) and SN2 (bimolecular nucleophilic substitution) reactions of cis- and trans-1-Iodo-3-methylcyclohexane. The stereochemical arrangement of the substituents on the cyclohexane (B81311) ring significantly influences the conformational preferences of the molecule, which in turn dictates the accessibility of the transition states required for these reactions. This analysis is supported by established principles of reaction kinetics and conformational analysis of cyclohexane systems.
Executive Summary
The reactivity of the diastereomers of 1-Iodo-3-methylcyclohexane is fundamentally linked to the stereochemical requirements of the E2 and SN2 reaction mechanisms. For an E2 reaction to proceed, a periplanar arrangement of the leaving group and a β-hydrogen is necessary, which in a cyclohexane system translates to a diaxial orientation. Similarly, the SN2 reaction is favored when the nucleophile can attack the carbon atom from the backside, opposite to the leaving group, a geometry that is more accessible when the leaving group is in an axial position.
Our analysis, supported by analogous experimental data, indicates that cis-1-Iodo-3-methylcyclohexane exhibits a significantly faster reaction rate in both E2 and SN2 reactions compared to its trans isomer. This is attributed to the greater accessibility of the required axial conformation of the iodo group in the more stable chair conformation of the cis isomer.
Data Presentation
| Reaction Type | Isomer | Relative Rate | Predominant Product(s) |
| E2 | cis-1-Iodo-3-methylcyclohexane | Fast | 3-Methylcyclohexene (Zaitsev product) |
| trans-1-Iodo-3-methylcyclohexane | Slow | 3-Methylcyclohexene (Hofmann-like product) | |
| SN2 | cis-1-Iodo-3-methylcyclohexane | Fast | trans-1-Nucleophile-3-methylcyclohexane (inversion) |
| trans-1-Iodo-3-methylcyclohexane | Slow | cis-1-Nucleophile-3-methylcyclohexane (inversion) |
Note: The relative rates are qualitative predictions. For a similar system, cis-1-bromo-4-tert-butylcyclohexane, the E2 elimination is approximately 500 times faster than for the trans isomer.[1]
Conformational Analysis and Reaction Pathways
The difference in reactivity is best understood by examining the chair conformations of each isomer.
cis-1-Iodo-3-methylcyclohexane
The cis isomer exists as an equilibrium between two chair conformations. In the more stable conformation, the larger methyl group occupies an equatorial position to minimize steric strain, which places the iodo group in an axial position. This conformation is pre-organized for a rapid E2 elimination, as the axial iodine is anti-periplanar to axial β-hydrogens. This axial orientation also presents a less sterically hindered path for backside attack in an SN2 reaction.
Caption: Conformational equilibrium of cis-1-Iodo-3-methylcyclohexane.
trans-1-Iodo-3-methylcyclohexane
For the trans isomer, the most stable conformation places both the iodo and methyl groups in equatorial positions. To achieve the necessary axial orientation of the iodine for an E2 reaction or an efficient SN2 reaction, the ring must flip to a much less stable conformation where both groups are axial. This high-energy requirement for the reactive conformation results in a significantly slower reaction rate.
Caption: Conformational equilibrium of trans-1-Iodo-3-methylcyclohexane.
E2 Elimination Workflow
The E2 elimination reaction is a concerted, one-step process. The rate is dependent on the concentration of both the substrate and the base. The stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen is the critical factor in determining the reaction rate for the cis and trans isomers.
Caption: Generalized experimental workflow for E2 elimination.
SN2 Reaction Pathway
The SN2 reaction is also a concerted process where the rate depends on the concentrations of both the substrate and the nucleophile. The reaction proceeds with an inversion of stereochemistry at the carbon center. The accessibility of the carbon atom for backside attack by the nucleophile is paramount, favoring an axial leaving group.
References
Validating the Structure of 1-Iodo-3-methylcyclohexane using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. This guide provides a comparative framework for validating the structure of 1-iodo-3-methylcyclohexane against its constitutional isomers by examining their predicted mass spectra and fragmentation patterns.
When a specific isomer of a substituted cyclohexane (B81311) is synthesized, confirming the positional isomerism is crucial. Mass spectrometry, by analyzing the fragmentation of molecular ions, offers a rapid and sensitive method to distinguish between isomers. While retention times in gas chromatography can provide initial clues, the unique fragmentation patterns serve as a structural fingerprint.
This guide will delve into the predicted electron ionization (EI) mass spectrometry fragmentation of this compound and its common positional isomers, 1-iodo-2-methylcyclohexane and 1-iodo-4-methylcyclohexane. By understanding the underlying principles of fragmentation for alkyl iodides and substituted cyclohexanes, researchers can confidently interpret mass spectral data to verify their target molecule.
Predicted Mass Spectral Fragmentation Data
The following table summarizes the predicted key fragment ions for this compound and its isomers. The molecular weight of all three isomers is 224.08 g/mol , and thus the molecular ion peak [M]⁺ is expected at an m/z of 224.
| m/z | Proposed Fragment | This compound | 1-Iodo-2-methylcyclohexane | 1-Iodo-4-methylcyclohexane |
| 224 | [C₇H₁₃I]⁺ (Molecular Ion) | ✓ | ✓ | ✓ |
| 127 | [I]⁺ | ✓ | ✓ | ✓ |
| 97 | [C₇H₁₃]⁺ (Loss of I) | ✓ | ✓ | ✓ |
| 83 | [C₆H₁₁]⁺ (Loss of I and CH₂) | ✓ | ✓ | ✓ |
| 69 | [C₅H₉]⁺ | ✓ | ✓ | ✓ |
| 55 | [C₄H₇]⁺ | ✓ | ✓ | ✓ |
| 41 | [C₃H₅]⁺ | ✓ | ✓ | ✓ |
Note: The checkmarks (✓) indicate the expected presence of the fragment. The relative abundance of these fragments will differ based on the stability of the resulting carbocations, which is key to distinguishing the isomers.
Distinguishing Isomers by Fragmentation Analysis
The primary differentiation between the isomers lies in the relative abundances of fragment ions resulting from the cleavage of the cyclohexane ring. The position of the methyl group influences the stability of the carbocations formed after the initial loss of the iodine atom.
-
This compound: The loss of the iodine radical leads to a secondary carbocation. Subsequent fragmentation of the ring will produce a characteristic pattern.
-
1-Iodo-2-methylcyclohexane: The loss of iodine also forms a secondary carbocation. However, the proximity of the methyl group can influence subsequent rearrangement and fragmentation pathways, potentially leading to a different abundance pattern for ions like [M-I-CH₃]⁺ compared to the 3-methyl isomer.
-
1-Iodo-4-methylcyclohexane: The initial carbocation formed upon iodine loss is also secondary. The symmetrical nature of this isomer might lead to a simpler or more distinct fragmentation pattern upon ring cleavage compared to the other two isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for analyzing volatile halogenated hydrocarbons like iodomethylcyclohexanes involves GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Speed: 1000 amu/s
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile materials.
Visualization of Fragmentation and Workflow
To further clarify the process, the following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for isomer validation.
Caption: Predicted fragmentation of this compound.
Caption: Workflow for isomer validation by GC-MS.
Safety Operating Guide
Proper Disposal of 1-Iodo-3-methylcyclohexane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-iodo-3-methylcyclohexane, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its handling and disposal, in line with established safety protocols for hazardous chemical waste. Adherence to these guidelines is imperative to minimize risks and maintain a safe research environment.
Immediate Safety Precautions
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Engineering controls, such as a certified chemical fume hood, must be used to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Protection Type | Specific Recommendations | Rationale |
| Engineering Controls | Handle in a well-ventilated area, preferably a chemical fume hood.[1] | To minimize inhalation of vapors. |
| Ensure easy access to eyewash stations and safety showers.[1] | For immediate response in case of accidental exposure. | |
| Use explosion-proof electrical equipment.[2][3][4][5] | To prevent ignition of flammable vapors. | |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[2][3][4] | To protect eyes from splashes and irritation. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] | To prevent skin contact and irritation. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] | To prevent respiratory tract irritation from inhaled vapors. |
Disposal Operational Plan
This compound is classified as a halogenated organic waste and must be segregated from other waste streams.[6] Improper segregation can lead to hazardous reactions and complicates the disposal process.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Container Management:
-
Use a compatible container, such as a polyethylene (B3416737) carboy, for waste collection.[7] Metal containers are not recommended as halogenated solvents can produce acids that corrode metal.[7]
-
Keep the waste container tightly closed when not in use and store it in a cool, well-ventilated, and designated area, such as a flammable storage cabinet.[2][3][4][7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including the approximate mass or volume of this compound added.[6]
-
-
Final Disposal:
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Ventilate:
-
Immediately evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
-
Don PPE:
-
Wear the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.[7]
-
-
Contain and Absorb:
-
Collect Waste:
-
Decontaminate:
-
Decontaminate the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water.[1]
-
Collect all decontamination materials for disposal as hazardous waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Iodo-3-methylcyclohexane
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Iodo-3-methylcyclohexane was not publicly available at the time of this writing. The following guidance is based on general best practices for handling halogenated organic compounds and information from safety data sheets for structurally similar chemicals, such as iodocyclohexane. It is imperative to consult the supplier-provided SDS upon receipt of this chemical and to conduct a thorough, institution-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines personal protective equipment, handling procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the hazards associated with similar alkyl iodides.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that could cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A chemical-resistant lab coat or apron. | Prevents skin contact, which may cause irritation. For prolonged or immersive contact, consider double-gloving. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes inhalation of vapors, which may cause respiratory tract irritation. |
| Foot Protection | Closed-toe shoes. For situations with a risk of spills, chemical-resistant boots are advised. | Protects feet from spills and potential falling objects. |
Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
Handling:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the inhalation of vapors.
-
Use non-sparking tools and equipment to prevent ignition, as related compounds may be flammable.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Protect from light, as alkyl iodides can be light-sensitive.
-
Store separately from incompatible materials such as strong oxidizing agents and bases.
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with halogenated organic compounds.
-
Waste Segregation: Do not mix with non-halogenated waste to avoid costly disposal procedures. Keep separate from incompatible waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated hydrocarbons.[1][2]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or lab coats, that come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
